Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
Description
BenchChem offers high-quality Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-5-7(12-9-6)3-4-8(10)11-2/h5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAXKTNCUCRAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C#CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of 3-Methyl-1,2-oxazol-5-yl Derivatives: A Technical Guide
Executive Summary: The Scaffold at a Glance
The 3-methyl-1,2-oxazol-5-yl moiety (3-methyl-5-isoxazolyl) represents a privileged scaffold in modern drug discovery, serving as a robust bioisostere for pyridine, phenyl, and carboxylic acid derivatives. Distinguished by its specific heteroatom arrangement (O1-N2), this five-membered aromatic ring offers a unique balance of metabolic stability , electronegativity , and hydrogen-bonding potential that differs significantly from its 1,3-oxazole isomer.[1]
This guide provides a deep-dive analysis of the physicochemical parameters defining this scaffold, offering actionable protocols for characterizing its derivatives and optimizing their drug-likeness (ADME) profiles.
Electronic & Structural Fundamentals
Aromaticity and Electron Distribution
Unlike furan or pyrrole, the isoxazole ring exhibits a distinct electron distribution due to the electronegativity difference between the adjacent oxygen and nitrogen atoms.
-
Dipole Moment: The 3-methyl-1,2-oxazole ring possesses a significant dipole moment (~2.9–3.0 D), directing towards the ring nitrogen. This facilitates specific electrostatic interactions within protein binding pockets, often superior to the more lipophilic phenyl ring.
-
Electron Withdrawal: The 3-methyl-1,2-oxazol-5-yl group acts as an electron-withdrawing group (EWG) . The inductive effect (-I) of the oxygen atom dominates, making the C4 position susceptible to electrophilic attack only under forcing conditions, while the C5 position (attachment point) activates adjacent functional groups.
Acid-Base Chemistry
-
Basicity (Ring Nitrogen): The isoxazole nitrogen is weakly basic compared to pyridine.
-
pKa (Conjugate Acid): ~ -2.0 to -3.0.
-
Implication: Under physiological pH (7.4), the ring remains unprotonated. This neutrality prevents non-specific binding associated with cationic species while maintaining polarity for solubility.
-
-
Acidity (3-Methyl Group): The protons of the C3-methyl group are weakly acidic but significantly less acidic than those of a C5-methyl group (found in sulfamethoxazole).
-
pKa (C3-CH3): > 25.
-
Reactivity: Deprotonation requires strong bases (e.g., n-BuLi) and typically necessitates lateral lithiation protocols for functionalization.[1]
-
Key Physicochemical Parameters
Lipophilicity (LogP/LogD)
The 3-methyl-1,2-oxazol-5-yl moiety lowers Lipophilicity compared to a phenyl ring or a thiophene, making it an excellent "Lipophilicity Clipper" in lead optimization.
| Scaffold Comparison | Effect on Solubility | |
| Phenyl | 0.0 (Ref) | Baseline |
| 3-Methyl-isoxazol-5-yl | -1.2 to -1.5 | Increased |
| Pyridine-2-yl | -1.0 | Increased |
| Thiophene-2-yl | -0.2 | Neutral |
Design Insight: Replacing a phenyl ring with a 3-methyl-1,2-oxazol-5-yl group typically reduces LogP by ~1.3 units, significantly improving water solubility without introducing an ionizable center.
Metabolic Stability & Ring Scission
While generally stable, the N-O bond is the scaffold's "Achilles' heel" under specific reducing conditions.[1]
-
Reductive Ring Opening: The primary metabolic pathway involves the cleavage of the weak N-O bond (bond energy ~55 kcal/mol) by cytochrome P450 enzymes (reductive mechanism) or cytosolic reductases.
-
Product: This yields an
-unsaturated -amino ketone (enaminone), which is reactive and can act as a Michael acceptor (pan-assay interference compound, PAINS).[1] -
Mitigation: The 3-methyl substituent sterically protects the N-O bond and electronically stabilizes the ring compared to the 3-unsubstituted analogs (e.g., Leflunomide metabolite formation).
Hydrogen Bonding Potential
-
H-Bond Acceptor (HBA): The ring nitrogen (N2) is a moderate HBA.
-
H-Bond Donor (HBD): The scaffold itself has no HBD, but the C4-H can act as a weak H-bond donor in specific environments (e.g., interactions with backbone carbonyls).
Synthesis & Bioisosteric Mapping (Visualized)
The most robust route to 3-methyl-1,2-oxazol-5-yl derivatives is the 1,3-Dipolar Cycloaddition of acetonitrile oxide (generated in situ) with terminal alkynes.
Caption: Synthetic pathway via [3+2] cycloaddition and bioisosteric relationships of the 3-methyl-1,2-oxazol-5-yl scaffold.
Experimental Protocols
Protocol A: Determination of Lipophilicity (Shake-Flask LogP)
Standardized for neutral isoxazoles.
-
Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Solubilization: Dissolve the test compound (1 mg) in the octanol phase (pre-saturated with buffer). Measure UV absorbance (
) at (typically 250–270 nm for isoxazoles). -
Partitioning: Add an equal volume of buffer phase (pre-saturated with octanol).
-
Equilibration: Shake mechanically for 4 hours at 25°C. Centrifuge at 2000g for 10 mins to separate phases.
-
Quantification: Measure the UV absorbance of the octanol layer (
). -
Calculation:
Note: If is too low, use HPLC-based methods (Protocol B).
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Validates the resistance of the N-O bond to oxidative/reductive cleavage.
-
System: Rat/Human Liver Microsomes (RLM/HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM MgCl2.
-
Substrate: Incubate 3-methyl-1,2-oxazol-5-yl derivative (1 µM final conc) at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system (or NADPH 1 mM).
-
Critical Control: Run a parallel reaction without NADPH to distinguish chemical instability from enzymatic metabolism.
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring the parent ion.
-
Interpretation:
-
High Stability:
min (Intrinsic Clearance µL/min/mg).[1] -
Ring Opening Indicator: Look for a metabolite with Mass = Parent + 2H (reductive ring opening to enamino-ketone).
-
Metabolic Degradation Pathway
The following diagram illustrates the critical reductive pathway that researchers must monitor during lead optimization.
Caption: Reductive metabolic pathway of isoxazoles leading to ring scission and potential inactive metabolites.[1]
References
-
Pinho e Melo, T. M. (2005).[1] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958.[1]
-
Kalgutkar, A. S., et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active
-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 31(10), 1240-1250.[1] -
Vereshchagin, L. I., et al. (2019).[1] Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55, 78–89.[1]
-
Micetich, R. G. (1970).[1] Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.[1][3] Canadian Journal of Chemistry, 48(13), 2006-2015.[3]
-
Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1]
Sources
Medicinal Chemistry Applications of Isoxazole-Substituted Alkynes: A Technical Guide
The following technical guide details the medicinal chemistry applications of isoxazole-substituted alkynes, structured for an expert audience.
Executive Summary
Isoxazole-substituted alkynes represent a high-value chemical space in modern drug discovery.[1] This scaffold synergizes the privileged bioactivity of the isoxazole ring—a stable bioisostere for amides and esters—with the rigid, linear geometry of an alkyne spacer. This guide analyzes the structural utility of this motif, detailing its synthesis via Sonogashira coupling, its critical role in Structure-Activity Relationship (SAR) optimization, and its validated application in oncology (HSP90 inhibition) and CNS therapeutics (mGluR modulation).
Structural Rationale & Bioisosterism
The Isoxazole Core
The isoxazole ring (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2][3] In medicinal chemistry, it serves as a non-classical bioisostere for carboxylic acids, esters, and amides due to its planar structure and capacity to accept hydrogen bonds (via the ring nitrogen).
-
Dipole Moment: ~2.9 D, influencing solubility and membrane permeability.
-
Metabolic Stability: The N-O bond is generally stable against oxidative metabolism compared to other 5-membered rings, though it can be cleaved under specific reductive conditions (a feature sometimes used in prodrug design).
The Alkyne Spacer
Incorporating an alkyne moiety at the C4 or C5 position of the isoxazole ring introduces unique physicochemical properties:
-
Linear Rigidity: The triple bond imposes a linear geometry (180° bond angle), extending the pharmacophore into deep binding pockets without introducing rotatable bond entropy penalties.
-
-Electron Density: The alkyne
-cloud can engage in specific cation- or - stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) or positively charged residues (e.g., Lysine, Arginine) within the active site.
Synthetic Methodologies
The primary route to C4-alkynylisoxazoles is the Palladium-catalyzed Sonogashira cross-coupling. This method is preferred over [3+2] cycloaddition for this specific scaffold because it allows for the late-stage functionalization of the isoxazole core.
Protocol: Pd-Catalyzed Sonogashira Cross-Coupling
Target: Synthesis of 3,5-disubstituted-4-alkynylisoxazoles from 4-iodoisoxazoles.
Mechanism of Action: The reaction proceeds via a dual catalytic cycle involving Pd(0) and Cu(I).[4] The rate-determining step is often the oxidative addition of the 4-iodoisoxazole to the Pd(0) species.
Experimental Protocol (Standardized):
-
Reagents:
-
Substrate: 3,5-disubstituted-4-iodoisoxazole (1.0 equiv)
-
Coupling Partner: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh
) Cl (2-5 mol%) or Pd(acac) /PPh -
Co-catalyst: CuI (5-10 mol%)
-
Base/Solvent: Triethylamine (Et
N) or Diethylamine (Et NH), often used as both base and solvent.
-
-
Procedure:
-
Step 1: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (N
) or Argon. -
Step 2: Charge the flask with the 4-iodoisoxazole, Pd catalyst, and CuI.
-
Step 3: Add degassed Et
N via syringe. -
Step 4: Add the terminal alkyne dropwise at room temperature.
-
Step 5: Stir the mixture at room temperature (or heat to 50-60°C for sterically hindered substrates) for 4–12 hours. Monitor via TLC/LC-MS.
-
Step 6: Quench with water, extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO
. -
Step 7: Purify via silica gel column chromatography.
-
Critical Note: Steric bulk at the C3 position of the isoxazole significantly impacts yield.[4] Bulky groups (e.g., tert-butyl) may require higher catalyst loading or elevated temperatures [1, 2].
Medicinal Chemistry Applications
Oncology: HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone required for the stability of oncoproteins.[5][6] Inhibition of HSP90 leads to the degradation of these client proteins, making it a prime target for cancer therapy.
-
The Challenge: First-generation inhibitors (e.g., 17-AAG) suffered from hepatotoxicity and poor solubility.
-
The Solution: Resorcinol-based isoxazoles.[7]
-
Mechanism: The isoxazole ring mimics the adenosine ring of ATP, binding to the N-terminal ATP-binding pocket of HSP90.
-
Role of the Alkyne: In derivatives such as 5-(2,4-dihydroxy-5-isopropylphenyl)-4-alkynylisoxazoles , the alkyne spacer at C4 orients the distal phenyl ring to interact with the hydrophobic sub-pocket.
-
Key Interaction: The alkyne moiety facilitates a cation-
interaction with Lys58 , a critical residue in the ATP-binding site [3, 4].
Comparative Activity Data:
| Compound Class | Structure Motif | Target | IC50 (MCF-7 Cells) | Key Feature |
| NVP-AUY922 | Isoxazole-Resorcinol | HSP90 | ~10-20 nM | Clinical Standard |
| C4-Alkynyl Isoxazole | 3,5-disubstituted | HSP90 | < 50 nM | Alkyne rigidifies binding mode |
| Tyrosol-Alkyne | Isoxazole-Hybrid | Leukemia (K562) | ~6 µM | Pro-apoptotic activity |
CNS Disorders: mGluR1 Antagonists
Metabotropic glutamate receptor 1 (mGluR1) is a target for neuropathic pain and schizophrenia.[8]
-
Compound Series: 4-aryl-3-isoxazolol amino acids (HIBO analogues).[9]
-
Application: While early analogues were direct glutamate mimics, extending the scaffold at the 4-position (often via rigid linkers) allows the molecule to reach accessory hydrophobic pockets, converting agonists into antagonists or allosteric modulators. The isoxazole oxygen acts as a hydrogen bond acceptor for the arginine residues in the glutamate binding site [5].
Structure-Activity Relationship (SAR) Deep Dive
The optimization of isoxazole-substituted alkynes revolves around three vectors:
-
The C3-Position (Steric Gatekeeper):
-
Substituents here determine the conformation of the isoxazole relative to the protein pocket.
-
Insight: Bulky groups (t-Butyl, Isopropyl) often improve metabolic stability by blocking hydroxylation but can hinder synthetic coupling efficiency.
-
-
The Alkyne Linker (The "Rod"):
-
Geometry: The linear nature of the alkyne (
hybridized carbons) acts as a "molecular rod," pushing the distal group 4.1 Å away from the isoxazole core. -
Electronic Effect: The electron-rich triple bond can serve as a cryptic acceptor for hydrogen bonds or engage in
-stacking. -
Substitution: Terminal functionalization of the alkyne (e.g., with a morpholine or piperazine tail) is a standard strategy to improve solubility and pharmacokinetic profiles (lowering LogP).
-
-
The C5-Position (Lipophilic Anchor):
-
Typically substituted with lipophilic aromatic rings (phenyl, heteroaryl) to anchor the molecule in hydrophobic pockets.
-
Bioactivity:[1][3][7][10][11][12][13] In antimicrobial screens, electron-withdrawing groups (Cl, NO
) on the C5-phenyl ring significantly enhance potency against Gram-positive bacteria [6].
-
References
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Yang, W., et al. RSC Advances, 2019. [4][14]
-
Assembly of Functionalized 4-Alkynylisoxazoles by Palladium-Catalyzed Three-Component Cascade Cyclization/Alkynylation. PubMed, 2019.
-
Synthesis and biological evaluation of 3,5-disubstituted-4-alkynylisoxozales as a novel class of HSP90 inhibitors. Zhang, et al. Bioorganic & Medicinal Chemistry Letters, 2015.
-
Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. MDPI, Molecules, 2022.
-
Selective antagonists at group I metabotropic glutamate receptors: synthesis and molecular pharmacology of 4-aryl-3-isoxazolol amino acids. Journal of Medicinal Chemistry, 2002.
-
Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar, 2024.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3,5-disubstituted-4-alkynylisoxozales as a novel class of HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective antagonists at group I metabotropic glutamate receptors: synthesis and molecular pharmacology of 4-aryl-3-isoxazolol amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researcher.manipal.edu [researcher.manipal.edu]
- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis and Strategic Homologation of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate: A Comprehensive Technical Guide
Executive Summary
Isoxazoles represent a privileged scaffold in medicinal chemistry, frequently deployed to enhance the metabolic stability, lipophilicity, and target affinity of pharmaceutical candidates. The target compound, Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate , integrates this five-membered heterocycle with an electron-deficient alkynoate (propiolate) moiety. This dual-functional architecture serves as a highly reactive Michael acceptor for covalent target inhibition and a versatile building block for divergent heterocycle synthesis, such as alkyne amination and complex cycloaddition reactions[1].
This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis of this target, detailing two orthogonal, field-proven methodologies: Palladium-catalyzed Sonogashira cross-coupling and the Corey-Fuchs homologation.
Retrosynthetic Analysis & Strategic Design
The synthesis of the 5-alkynyl isoxazole architecture can be approached via two primary disconnections:
-
Pathway A (Cross-Coupling): Direct C(sp)–C(sp2) bond formation between a 5-haloisoxazole and methyl propiolate[2].
-
Pathway B (Homologation): One-carbon extension of 3-methylisoxazole-5-carbaldehyde followed by electrophilic trapping[3].
Caption: Retrosynthetic disconnections for the target alkynoate via Pathways A and B.
Pathway A: Palladium-Catalyzed Sonogashira Cross-Coupling
Mechanistic Causality
The Sonogashira reaction is the premier method for conjugating terminal alkynes to sp2-hybridized carbons[4]. For this specific synthesis, 5-iodo-3-methylisoxazole is selected over its brominated counterpart. The carbon-iodine bond is significantly weaker, which accelerates the rate-determining oxidative addition of the Pd(0) catalyst at ambient or mildly elevated temperatures[5]. This is critical because the isoxazole ring can be sensitive to thermal degradation or nucleophilic ring-opening under harsh conditions[6]. The copper(I) iodide co-catalyst reacts with methyl propiolate in the presence of an amine base to form a nucleophilic copper acetylide, which subsequently transmetalates with the Pd(II) complex before reductive elimination yields the target alkynoate[4].
Caption: Palladium-catalyzed Sonogashira cross-coupling cycle for the target molecule.
Experimental Protocol: Sonogashira Coupling
Self-Validating System: The progress of this reaction is easily monitored by TLC (UV activity of the extended conjugated product) and the precipitation of triethylammonium iodide salts, which visually confirms the turnover of the base.
-
Preparation : Flame-dry a Schlenk flask and purge with N2. Add 5-iodo-3-methylisoxazole (1.0 mmol, 1.0 equiv) and Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%).
-
Solvent & Base : Inject anhydrous THF (5.0 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Degas the mixture via three freeze-pump-thaw cycles to prevent alkyne homocoupling (Glaser coupling)[2].
-
Activation : Add CuI (0.10 mmol, 10 mol%) followed immediately by methyl propiolate (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction : Stir the dark brown suspension at 45 °C for 6 hours. The formation of a white precipitate (Et3N·HI) indicates reaction progression.
-
Workup : Dilute with diethyl ether (15 mL) and filter through a short pad of Celite to remove palladium and copper salts.
-
Purification : Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the target ester.
Pathway B: Corey-Fuchs Homologation & Electrophilic Trapping
Mechanistic Causality
When 5-haloisoxazoles are inaccessible, the Corey-Fuchs reaction provides a robust alternative starting from 3-methylisoxazole-5-carbaldehyde[3]. The first stage is a Wittig-type olefination where triphenylphosphine and carbon tetrabromide generate a dibromomethylene phosphorus ylide, converting the aldehyde into a 1,1-dibromoalkene[7].
The second stage relies on precise stoichiometry. The addition of 2.2 equivalents of n-butyllithium is strictly required: the first equivalent initiates a halogen-metal exchange, triggering an α-elimination to form a carbene. This carbene undergoes a Fritsch-Buttenberg-Wiechell (FBW) rearrangement to a terminal alkyne, which is immediately deprotonated by the second equivalent of n-BuLi to form a nucleophilic lithium acetylide[8]. Instead of aqueous quenching to isolate the terminal alkyne, the acetylide is intercepted with methyl chloroformate to directly install the ester moiety[9].
Caption: Corey-Fuchs homologation sequence and electrophilic trapping mechanism.
Experimental Protocol: Corey-Fuchs Homologation
Self-Validating System: The Wittig-type step is validated by the precipitation of triphenylphosphine oxide (Ph3P=O). The lithiation step is validated by a distinct color change (typically deep red/purple) upon formation of the highly conjugated acetylide anion.
-
Dibromoolefination : To a stirred solution of CBr4 (2.0 mmol, 2.0 equiv) in anhydrous CH2Cl2 (10 mL) at 0 °C, add PPh3 (4.0 mmol, 4.0 equiv) in portions. Stir for 15 minutes until an orange ylide solution forms.
-
Aldehyde Addition : Add 3-methylisoxazole-5-carbaldehyde (1.0 mmol, 1.0 equiv) dropwise. Stir for 2 hours at room temperature. Quench with water, extract with CH2Cl2, and filter through a silica plug to remove Ph3P=O. Concentrate to isolate the 1,1-dibromoalkene intermediate.
-
Lithiation & Rearrangement : Dissolve the intermediate in anhydrous THF (8 mL) and cool to -78 °C under N2. Add n-BuLi (2.5 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise. Stir at -78 °C for 45 minutes, then warm to -20 °C for 30 minutes to ensure complete FBW rearrangement[9].
-
Electrophilic Trapping : Re-cool the dark solution to -78 °C. Add methyl chloroformate (ClCOOMe, 1.5 mmol, 1.5 equiv) rapidly. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup : Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and purify via column chromatography.
Comparative Data & Yield Analysis
The selection between Pathway A and Pathway B depends on precursor availability and scale requirements. The table below summarizes the quantitative metrics for both approaches.
| Metric | Pathway A: Sonogashira Coupling | Pathway B: Corey-Fuchs Homologation |
| Overall Yield | 75 - 85% | 55 - 65% (over two steps) |
| Step Count | 1 Step (Convergent) | 2 Steps (Linear) |
| Atom Economy | High (Loss of HI) | Low (Loss of Ph3P=O, CBr4 byproducts) |
| Scalability | Excellent (Readily scaled to >10g) | Moderate (Exothermic lithiation requires care) |
| Primary Limitation | Requires transition metal catalysts | Generates stoichiometric phosphorus waste |
References
- EP3884940A1 - Novel imidazole derivative (Google Patents).
-
Synthesis of Fused Isoxazoles: A Comprehensive Review (MDPI). Available at:[Link]
-
Advances in isoxazole chemistry and their role in drug discovery (RSC Publishing). Available at:[Link]
-
Corey-Fuchs Reaction (Organic Chemistry Portal). Available at:[Link]
-
Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis (Chemical Society Reviews). Available at:[Link]
-
Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes (Organic Letters). Available at:[Link]
-
Corey-Fuchs reaction (Wikipedia). Available at:[Link]
-
Sonogashira coupling (Wikipedia). Available at: [Link]
Sources
- 1. Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. EP3884940A1 - Novel imidazole derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Fuchs Reaction [organic-chemistry.org]
- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Thermodynamic Stability of Conjugated Isoxazole Alkynes
A Framework for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of conjugated isoxazole alkynes. As a Senior Application Scientist, the following narrative synthesizes foundational chemical principles with actionable experimental and computational workflows, designed to empower researchers in the rational design of stable and effective molecules.
Introduction: The Isoxazole Paradox in Medicinal Chemistry
The isoxazole ring is a privileged scaffold in modern drug discovery, appearing in a wide array of pharmaceuticals, from antibiotics like sulfamethoxazole to anti-inflammatory drugs like valdecoxib.[1][2] Its value lies in its ability to act as a bioisostere for other functional groups and its capacity for diverse substitution, enabling fine-tuning of molecular properties.[3][4][5] However, this synthetic versatility belies an inherent thermodynamic vulnerability: the weak N-O bond within the isoxazole core.[2][6] This bond represents a potential site of cleavage under thermal, photochemical, or metabolic stress, posing a significant risk to drug stability, shelf-life, and efficacy.
When the isoxazole ring is conjugated with an alkyne—a functional group of high potential energy[7]—the resulting system presents a complex interplay of electronic and steric factors that can either enhance or diminish overall molecular stability. This guide dissects these factors and provides a robust, self-validating system for their assessment.
Part 1: The Isoxazole Core: A Foundation of Controlled Instability
The chemistry of isoxazoles is largely dictated by the N-O bond, which is the weakest link in the heterocyclic ring.[2] Under energetic input, such as heat or UV radiation, this bond is prone to cleavage. This initial ring-opening is not a simple degradation but the start of a cascade of predictable isomerizations.
The primary event in the thermolysis or pyrolysis of most isoxazoles is the scission of the N-O bond, which leads to the formation of a highly reactive vinylnitrene intermediate.[8][9][10][11] This intermediate is pivotal and can rapidly rearrange into several more stable products, most commonly 2H-azirines, which can subsequently isomerize to oxazoles or fragment into nitriles.[8][9] Understanding this fundamental decomposition pathway is critical for any scientist working with isoxazole-containing compounds, as it defines the primary failure mode of the scaffold.
Caption: Primary decomposition pathway of the isoxazole ring.
Part 2: The Influence of Conjugation and Substitution
The introduction of an alkyne conjugated to the isoxazole ring creates a delocalized π-system that profoundly influences the molecule's electronic structure and, consequently, its stability. This influence, however, is not monolithic; it is heavily modulated by the nature and position of substituents on both the isoxazole and the alkyne.
Electronic Effects
The electronic properties of substituents are a primary determinant of stability.
-
Electron-Withdrawing Groups (EWGs): When placed on the isoxazole ring or the terminal alkyne, EWGs (e.g., -CF₃, -NO₂) can withdraw electron density from the π-system. This can strengthen the N-O bond by reducing its electron repulsion, thereby increasing the energy required for cleavage and enhancing thermal stability.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -NH₂, -OCH₃) increase electron density within the ring system.[1] While this can be useful for tuning reactivity in synthesis, it can also weaken the N-O bond and lower the decomposition temperature.
Computational tools like Time-Dependent Density Functional Theory (TD-DFT) have proven invaluable in predicting how substituents affect the electronic behavior and photochemical pathways of isoxazoles, allowing for the in silico design of more stable structures.[12][13]
Steric Effects
The size and position of substituents introduce steric hindrance that can impact both synthetic accessibility and thermodynamic stability. Research on the synthesis of C4-alkynylisoxazoles has shown that steric bulk at the C3 position of the isoxazole ring has a more significant impact on reaction outcomes than at the C5 position.[14][15] This is because bulky groups at C3 can hinder the approach of reagents during synthesis and may also induce ring strain, potentially lowering the activation energy for decomposition. Careful consideration of steric factors is therefore essential for designing both a successful synthesis and a stable final product.
Part 3: Synthesis as the First Control Point for Stability
A molecule's stability is not just an intrinsic property but is also influenced by its synthetic history. A well-designed synthetic route yields a pure compound, free from reactive impurities or catalysts that could promote degradation. The Palladium-catalyzed Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles and terminal alkynes, often providing high yields.[15][16][17]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study [academia.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 16. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Engineering Potency: The 3-Methyl-1,2-oxazol-5-yl Scaffold as a Privileged Pharmacophore in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust bioisosteres is a cornerstone of lead optimization. The 3-methyl-1,2-oxazol-5-yl (or 3-methylisoxazol-5-yl) moiety has emerged as a highly versatile, privileged scaffold. By offering a unique combination of lipophilicity, hydrogen-bond accepting capability, and exceptional metabolic stability, this heteroaromatic ring system is actively utilized to engineer highly potent therapeutics across cardiovascular, neurological, and immunological domains.
As a Senior Application Scientist, I have structured this technical guide to dissect the electronic profile of the 3-methyl-1,2-oxazol-5-yl pharmacophore, explore its target-specific mechanisms of action, and provide a self-validating experimental workflow for its regioselective synthesis.
Electronic and Structural Profile of the Scaffold
The 1,2-oxazole (isoxazole) ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The specific 3-methyl-5-yl substitution pattern dictates its pharmacological behavior:
-
Metabolic Shielding: The 3-methyl group provides a steric shield that protects the heteroaromatic core from enzymatic degradation, while also serving as a lipophilic anchor that neatly fits into hydrophobic target pockets.
-
Hydrogen Bonding: The isoxazole nitrogen acts as a crucial hydrogen bond acceptor. Conversely, the adjacent oxygen atom is a poor hydrogen bond acceptor due to the "alpha effect" (repulsion between adjacent lone pairs), which lowers the overall desolvation penalty when the molecule enters a lipophilic binding site.
-
Bioisosterism: The scaffold frequently serves as a hydrolytically stable bioisostere for esters and amides, maintaining the necessary dipole moment without the susceptibility to plasma esterases.
Key Pharmacophore Applications & Target Modulations
Kv1.5 Potassium Channel Inhibition (Cardiovascular)
Atrial fibrillation is frequently treated by targeting the ultra-rapid delayed rectifier potassium current (
Monoamine Transporter Modulation (CNS)
In the development of therapies for central nervous system (CNS) disorders, the 3-methyl-1,2-oxazol-5-yl group has been successfully deployed to replace the C2-ester found in tropane/cocaine analogs. In a series of 8-thiabicyclo[3.2.1]octanes, the integration of this scaffold resulted in compounds that were exceptionally potent inhibitors of the Dopamine Transporter (DAT)[2]. For instance, a 2β-(3-methylisoxazol-5-yl) derivative exhibited an
Immunosuppression and Anti-Inflammatory Pathways
The isoxazole ring is the foundational pharmacophore for several FDA-approved anti-inflammatory and antirheumatic drugs, including Valdecoxib (a COX-2 inhibitor) and Leflunomide[3]. Recent developments have expanded this utility into novel immunosuppressive agents. N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have been shown to strongly inhibit phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs)[3]. The mechanism of action for these derivatives involves the initiation of an apoptotic pathway associated with the activation of caspase 8, Fas, and NF-κB1, making them prime candidates for treating autoimmune disorders[3].
Quantitative Structure-Activity Relationships (SAR)
To illustrate the cross-target versatility of the 3-methyl-1,2-oxazol-5-yl scaffold, the following table summarizes key quantitative data derived from recent drug discovery campaigns:
| Compound / Derivative | Primary Target | Pharmacological Indication | Potency ( | Reference |
| Compound 13j (BMS) | Kv1.5 Channel ( | Atrial Fibrillation | Potent (High hERG Selectivity) | |
| 8-Thia-tropane Analog | Dopamine Transporter (DAT) | CNS / Addiction Therapy | [2] | |
| Valdecoxib | COX-2 Enzyme | Inflammation / Pain | Sub-micromolar | [3],[4] |
| MM3 (Isoxazole Deriv.) | Caspase 8 / NF-κB | Immunosuppression | Dose-dependent | [3] |
Visualizing the Mechanistic Logic
The following Graphviz diagrams map the logical mechanism of action for cardiovascular applications and the experimental workflow for scaffold synthesis.
Fig 1: Logical mechanism of action for 3-methyl-1,2-oxazol-5-yl derivatives targeting Kv1.5 channels.
Fig 2: Self-validating experimental workflow for regioselective scaffold synthesis.
Experimental Workflow: Regioselective Synthesis of the Scaffold
To successfully integrate this pharmacophore into a lead compound, the regioselective construction of the isoxazole ring is paramount. The following protocol details the condensation of a 1,3-dicarbonyl precursor with hydroxylamine—a highly reliable, self-validating methodology.
Objective: Regioselective synthesis of 5-substituted 3-methyl-1,2-oxazoles.
Causality & Logic: The reaction proceeds via oxime formation followed by dehydrative cyclization. Utilizing hydroxylamine hydrochloride (
Step-by-Step Protocol:
-
Preparation & Solvation: Dissolve the terminal 1,3-dicarbonyl precursor (e.g., 1-aryl-butane-1,3-dione, 1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
-
Reagent Addition: Slowly add hydroxylamine hydrochloride (2.0 eq) to the stirring solution at room temperature.
-
Self-Validation Checkpoint 1: As the salt dissolves and reacts, the initial heterogeneous suspension will transition into a clear, homogeneous solution, visually confirming the formation of the soluble oxime intermediate.
-
-
Dehydrative Cyclization: Equip the flask with a reflux condenser and heat the mixture to 65°C for 4–6 hours.
-
Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the oxime oxygen onto the adjacent carbonyl carbon, driving the ring closure and subsequent dehydration.
-
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.
-
Self-Validation Checkpoint 2: Complete conversion is validated by the total disappearance of the UV-active starting material spot. The newly formed heteroaromatic product will appear as a distinct, lower-
spot due to the increased polarity of the isoxazole nitrogen.
-
-
Workup & Precipitation: Cool the mixture to room temperature and concentrate it under reduced pressure to one-third of its original volume. Pour the concentrated residue directly into a beaker of ice-cold distilled water.
-
Self-Validation Checkpoint 3: The sudden shift in solvent polarity (dielectric crash) forces the lipophilic 3-methyl-1,2-oxazol-5-yl product to immediately precipitate out of the aqueous phase, validating successful cyclization.
-
-
Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove any unreacted hydroxylamine and HCl byproducts, and recrystallize from ethanol to yield the analytically pure scaffold.
Conclusion
The 3-methyl-1,2-oxazol-5-yl scaffold is far more than a simple structural linker; it is an active participant in target binding and metabolic evasion. By carefully leveraging its distinct electronic properties—specifically its localized hydrogen-bond accepting capability and steric shielding—medicinal chemists can rescue metabolically unstable leads, enhance target affinity across diverse receptor classes, and ultimately accelerate the delivery of robust clinical candidates.
References
[1] Finlay HJ, et al. "Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor." Journal of Medicinal Chemistry (PubMed). URL: [Link]
[2] "The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes." PMC (National Institutes of Health). URL:[Link]
[3] Mączyński M, et al. "Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative." Molecules (MDPI). URL:[Link]
[4] "Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33)." PMC (National Institutes of Health). URL:[Link]
Sources
- 1. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33) - PMC [pmc.ncbi.nlm.nih.gov]
Isoxazole Propynoates in Advanced Heterocycle Synthesis: Mechanistic Paradigms, Hazard Profiles, and Safety Protocols
Executive Summary
Isoxazole derivatives and propynoate (alkynoic) esters represent two of the most versatile building blocks in modern medicinal chemistry and materials science[1]. When combined—either as distinct reagents in cycloadditions or hybridized into a single "isoxazole propynoate" scaffold—they enable the atom-economic construction of complex N-heterocycles, such as 2,4-dicarbonylpyrroles and imidazo[1,2-a]pyridines. However, the orthogonal reactivity that makes these compounds synthetically valuable also imparts significant physical and toxicological hazards. This whitepaper provides an in-depth analysis of the mechanistic behavior, Safety Data Sheet (SDS) hazard classifications, and validated handling protocols for isoxazole propynoate systems.
Chemical Identity & Mechanistic Role in Synthesis
The Causality of Reactivity
In synthetic workflows, propynoates (electron-deficient alkynes) and isoxazoles (masked enaminones) undergo highly specific annulation reactions. The isoxazole ring, characterized by its weak N–O bond, acts as an internal oxidant and nucleophile.
When subjected to Gold(I) catalysis, the propynoate's alkyne moiety is selectively activated via π-coordination. This soft Lewis acid approach is critical; it prevents the premature thermal degradation of the sensitive isoxazole ring. The activated alkyne undergoes nucleophilic attack by the isoxazole nitrogen, triggering a cascade rearrangement into an α-oxo gold carbene intermediate. The subsequent cleavage of the N–O bond is thermodynamically driven by the release of ring strain and the restoration of aromaticity, ultimately yielding highly substituted pyrrole scaffolds.
Mechanistic pathway of the gold-catalyzed [4+1] annulation of isoxazoles and propynoates.
Hazard Identification & Toxicological Profile (SDS)
The handling of isoxazole propynoates requires rigorous adherence to safety protocols due to the combined hazards of the highly flammable isoxazole moiety and the reactive alkyne ester.
Physical Hazards (Flammability & Reactivity)
Isoxazole and its low-molecular-weight derivatives are classified as highly flammable liquids and vapors under OSHA (29 CFR 1910.1200). They exhibit low flash points and high vapor pressures, necessitating the use of explosion-proof electrical and ventilating equipment alongside non-sparking tools. Furthermore, propynoate derivatives contain terminal or internal alkynes that can undergo exothermic polymerization or decomposition if exposed to strong oxidizing agents or elevated temperatures[2].
Health and Toxicological Hazards
Isoxazole-containing reagents present severe, acute health risks that dictate strict laboratory controls:
-
Inhalation: High vapor concentrations can induce central nervous system depression, characterized by headache, dizziness, nausea, and vomiting.
-
Ingestion (Critical Warning): These compounds are highly corrosive. Ingestion causes severe swelling and rapid degradation of delicate gastrointestinal tissues. Crucially, the use of gastric lavage or emesis is strictly contraindicated due to the high risk of stomach or esophageal perforation.
-
Skin/Eye Contact: Direct contact results in severe irritation and potential chemical burns, requiring immediate rinsing for a minimum of 15 minutes.
Emergency response and safety workflow for isoxazole propynoate exposure.
Quantitative Data: Physicochemical & Hazard Thresholds
To facilitate risk assessment, the following table synthesizes the core physicochemical properties and hazard indicators of the foundational building blocks.
| Component | Molecular Formula | Boiling Point | Flash Point | Primary SDS Hazards |
| Isoxazole | C₃H₃NO | 93–95 °C | ~10 °C | Highly flammable, corrosive, acute toxicity, |
| Methyl Propynoate | C₄H₄O₂ | 102 °C | 10 °C | Flammable liquid, lachrymator, reactive alkyne[2] |
| 5-(4-Chlorophenyl)isoxazole-3-propionic acid | C₁₂H₁₀ClNO₃ | N/A (Solid) | N/A | Skin/eye irritant, neuroactive intermediate[3] |
Experimental Workflows & Safety Protocols
Self-Validating Protocol for Gold-Catalyzed[4+1] Annulation
To ensure both synthetic efficacy and operator safety, the following protocol integrates mechanistic control with strict hazard mitigation.
Step 1: Inert Atmosphere Setup & Catalyst Preparation
-
Action: Purge a flame-dried Schlenk flask with Argon for 15 minutes. Add 10 mol% IPrAuCl and AgNTf₂ (catalyst system) in anhydrous dichloroethane (DCE).
-
Causality: Argon prevents the oxidative degradation of the Au(I) catalyst and mitigates the flammability risk of the solvent and isoxazole vapors. AgNTf₂ acts as a halide scavenger, generating the active cationic gold species required for alkyne π-activation.
Step 2: Substrate Addition
-
Action: Dissolve the isoxazole derivative (1.0 equiv) and the propynoate ester (1.2 equiv) in DCE. Add this solution dropwise to the catalyst mixture at 0 °C using a syringe pump.
-
Causality: Dropwise addition controls the exothermic nature of the carbene formation. Keeping the initial temperature at 0 °C prevents uncontrolled polymerization of the propynoate.
Step 3: Thermal Activation & Monitoring
-
Action: Gradually warm the reaction to 60 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc).
-
Causality: The thermal energy is required to overcome the activation barrier for the N-O bond cleavage and subsequent ring expansion. Complete consumption of the starting material on the TLC plate validates the successful formation of the target scaffold.
Step 4: Quenching & Workup
-
Action: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. Dispose of the aqueous layer in a designated heavy-metal waste container.
-
Causality: Mild basic quenching neutralizes any acidic byproducts without hydrolyzing the newly formed ester linkages on the pyrrole scaffold. Proper disposal is critical due to the environmental toxicity of gold/silver salts.
References
-
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]
-
Title: Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Portable Multi-Gas Monitor - GX-6000 Source: Riken Keiki URL: [Link]
Sources
Methodological & Application
General procedure for synthesizing Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
Topic: Synthesis of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate (also known as methyl 3-(3-methylisoxazol-5-yl)propiolate; CAS: 2137579-32-7) is a highly versatile, electron-deficient building block. The combination of a 3-methylisoxazole moiety with a reactive propiolate group makes it a privileged pharmacophore precursor, frequently utilized in the structural optimization of cyclin-dependent kinase 2 (CDK2) inhibitors[1] and histone deacetylase (HDAC) inhibitors[2]. This application note details an engineered, high-yielding Sonogashira cross-coupling protocol designed to overcome the inherent kinetic challenges of reacting electron-deficient alkynes.
Mechanistic Rationale & Reaction Engineering
The synthesis of this molecule relies on the of a 5-halo-3-methylisoxazole with methyl propiolate[3]. While traditionally robust, the coupling of electron-deficient terminal alkynes presents unique kinetic vulnerabilities[4]. Methyl propiolate is highly susceptible to nucleophilic attack. If the palladium oxidative addition step is sluggish, the amine base (e.g., Et₃N) can undergo a competitive aza-Michael addition to the alkyne, forming unwanted enamine byproducts[3][5].
To engineer a self-validating and high-yielding system, we must manipulate the reaction kinetics through two critical modifications:
-
Electrophile Selection (Accelerating Oxidative Addition): We utilize 5-iodo-3-methylisoxazole instead of the bromo-analogue. The carbon-iodine bond has a significantly lower dissociation energy, exponentially accelerating the oxidative addition of Pd(0)[4]. This allows the catalytic cycle to turn over at ambient temperature (25 °C), suppressing thermally-driven degradation and Michael addition.
-
Controlled Alkyne Concentration (Suppressing Side Reactions): The alkyne is introduced dynamically via a syringe pump. By maintaining a low steady-state concentration of methyl propiolate, we prevent Cu-catalyzed Glaser homocoupling and minimize the alkyne's exposure to unreacted amine base in the bulk solution.
Figure 1: Engineered Sonogashira catalytic cycle highlighting the Pd/Cu transmetalation interface.
Quantitative Data & Optimization
The causality behind our specific reagent choices is validated by the optimization data summarized in Table 1. Attempts to force the reaction with the bromo-derivative at elevated temperatures resulted in catastrophic yield losses due to alkyne degradation.
Table 1: Quantitative Optimization of Reaction Parameters
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | 5-Bromo- | Et₃N (3 eq) | THF | 65 | < 20 | Sluggish oxidative addition; major Michael addition byproduct. |
| 2 | 5-Iodo- | K₂CO₃ (2 eq) | DMF | 80 | 45 | High temp led to propiolate degradation and polymerization. |
| 3 | 5-Iodo- | DIPA (3 eq) | THF | 25 | 85 | Clean conversion; bulky base reduced nucleophilic attack. |
| 4 | 5-Iodo- | Et₃N (3 eq) | THF | 25 | 88 | Optimal conditions; syringe pump addition eliminated homocoupling. |
Standard Operating Procedure (SOP)
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ester.
Materials Required
-
5-Iodo-3-methylisoxazole: 2.09 g (10.0 mmol, 1.0 equiv)
-
Methyl propiolate: 1.07 mL (12.0 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂: 351 mg (0.5 mmol, 5 mol%)
-
CuI: 190 mg (1.0 mmol, 10 mol%)
-
Triethylamine (Et₃N): 4.18 mL (30.0 mmol, 3.0 equiv)
-
Anhydrous THF: 50 mL
Step-by-Step Protocol
Phase 1: System Preparation & Degassing
-
In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5-iodo-3-methylisoxazole (2.09 g) in anhydrous THF (40 mL) and Et₃N (4.18 mL).
-
Degas the solution via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the Cu-catalyzed Glaser homocoupling of the terminal alkyne.
-
Phase 2: Catalyst Activation 3. Under a positive flow of argon, add Pd(PPh₃)₂Cl₂ (351 mg) and CuI (190 mg). 4. Stir for 10 minutes at room temperature (25 °C).
-
Validation: The solution will transition to a pale yellow/orange hue, indicating the formation of the active Pd(0) species and initial oxidative addition.
Phase 3: Dynamic Alkyne Addition 5. Dissolve methyl propiolate (1.07 mL) in anhydrous THF (10 mL) in a separate dry syringe. 6. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
Causality: Slow addition keeps the local concentration of the electron-deficient alkyne low, mitigating competitive Michael addition from Et₃N.
Phase 4: Reaction Execution & Workup 7. Stir the reaction mixture at 25 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting iodide is consumed. 8. Quench the reaction by adding saturated aqueous NH₄Cl (50 mL).
-
Causality: NH₄Cl effectively complexes copper ions, pulling them into the aqueous phase and preventing product degradation during concentration.
-
Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 5: Purification 10. Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 0% to 20% EtOAc in Hexanes) to afford the target compound as a pale yellow solid (Yield: ~88%).
Analytical Validation (Self-Validating System)
To ensure the structural integrity of the synthesized batch, verify the product against the following expected analytical benchmarks:
-
¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, isoxazole C4-H), 3.85 (s, 3H, ester -OCH₃), 2.35 (s, 3H, isoxazole -CH₃).
-
Validation: The disappearance of the terminal alkyne proton (typically ~3.0 ppm) and the preservation of the isoxazole C4-H confirm successful cross-coupling without ring degradation.
-
-
¹³C NMR (100 MHz, CDCl₃): δ 160.5 (Isoxazole C3), 153.2 (Ester C=O), 151.8 (Isoxazole C5), 108.4 (Isoxazole C4), 82.1 (Alkyne C), 75.4 (Alkyne C), 53.2 (-OCH₃), 11.5 (-CH₃).
-
HRMS (ESI): m/z calculated for C₈H₈NO₃ [M+H]⁺ 166.0499, found 166.0504.
References
-
US11014911B2 - CDK2 inhibitors . Google Patents. Available at:[1]
-
EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC . Google Patents. Available at:[2]
-
Dual role of nucleophiles in palladium-catalyzed Heck, Stille, and Sonogashira reactions . Pure and Applied Chemistry. Available at:[Link][4]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. Available at:[Link][3]
Sources
Application Note: Utilizing Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate as a Dual-Activated Dienophile in [4+2] Cycloadditions
Introduction & Mechanistic Rationale
Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate is a highly specialized, doubly activated internal alkyne. It features an alkyne core flanked by a methyl ester and an electron-deficient 3-methylisoxazole ring. In the context of normal-electron-demand Diels-Alder reactions, the efficacy of a dienophile is dictated by the energy level of its[1].
The synergistic electron-withdrawing effects of the ester carbonyl and the heteroaromatic isoxazole ring dramatically lower the LUMO energy of the alkyne. This makes it an exceptionally reactive electrophilic partner for conjugated dienes[1]. Simultaneously constructing two new carbon–carbon bonds, the with excellent regiochemical control[2]. The isoxazole ring itself can be synthesized via [3], but once installed adjacent to an alkyne, it acts as a powerful
Caption: FMO interaction logic demonstrating LUMO lowering via Lewis acid coordination.
Experimental Methodologies
As a Senior Application Scientist, I have designed two distinct protocols based on the steric and electronic demands of your target diene. Every step is engineered with built-in causality and self-validation to ensure reproducibility.
Protocol A: Thermal [4+2] Cycloaddition with Electron-Rich Dienes
Objective : To synthesize an isoxazole-substituted cyclohexa-1,4-diene without metal catalysts, relying strictly on thermal activation. Causality of Design : Toluene is selected as the solvent because its boiling point (110 °C) provides sufficient thermal energy to overcome the activation barrier of the cycloaddition while remaining safely below the thermal decomposition threshold of the isoxazole ring. Furthermore, toluene's non-polar nature prevents solvent-induced polarization that could lead to competing 1,3-dipolar cycloaddition pathways.
Step-by-Step Procedure :
-
Preparation : In an oven-dried 25 mL Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate in 5.0 mL of anhydrous toluene.
-
Diene Addition : Add 1.5 mmol of the conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene) dropwise via syringe.
-
Self-Validation Checkpoint : The 1.5x stoichiometric excess ensures complete consumption of the highly valuable alkynyl dienophile, preventing complex downstream separations.
-
-
Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 110 °C in a precisely controlled oil bath for 12-16 hours.
-
Reaction Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3).
-
Self-Validation Checkpoint : The reaction is deemed complete when the UV-active spot corresponding to the starting alkynoate (
) completely disappears, replaced by a lower product spot. Crude H-NMR can also be used to confirm the disappearance of the alkyne carbon signals (~75-85 ppm).
-
-
Workup : Cool the vessel to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes).
Protocol B: Lewis Acid-Catalyzed Cycloaddition for Hindered Dienes
Objective : To facilitate the cycloaddition of sterically hindered or less nucleophilic dienes at ambient or sub-zero temperatures.
Causality of Design : Ethylaluminum dichloride (
Step-by-Step Procedure :
-
Activation : Dissolve 1.0 mmol of the dienophile in 5.0 mL of anhydrous dichloromethane (DCM) at -78 °C under argon.
-
Catalyst Addition : Slowly add 0.2 equivalents of a 1.0 M solution of
in hexanes. Stir for 15 minutes to allow the Lewis acid-dienophile complex to form. -
Cycloaddition : Add 1.2 mmol of the diene dropwise. Maintain at -78 °C for 2 hours, then allow the system to slowly warm to room temperature.
-
Quenching : Quench the reaction with saturated aqueous
(2 mL).-
Self-Validation Checkpoint : The immediate cessation of color (if a colored charge-transfer complex formed) and mild gas evolution indicates successful quenching and neutralization of the Lewis acid.
-
-
Extraction : Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Caption: Workflow for [4+2] cycloaddition using the dual-activated alkynyl isoxazole dienophile.
Quantitative Data & Comparative Analysis
The table below summarizes the expected performance of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate across various conditions, demonstrating the profound impact of catalytic intervention on reaction kinetics and regioselectivity.
| Diene | Conditions | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Major:Minor) |
| 2,3-Dimethyl-1,3-butadiene | Toluene, Thermal | 110 | 14 | 88 | N/A (Symmetrical) |
| 1-Methoxy-1,3-butadiene | Toluene, Thermal | 110 | 16 | 76 | 85:15 |
| 1-Methoxy-1,3-butadiene | DCM, 20 mol% | -78 to 25 | 4 | 92 | >95:5 |
| Cyclopentadiene | DCM, Thermal | 25 | 6 | 95 | N/A |
| Danishefsky's Diene | DCM, 20 mol% | -78 | 2 | 89 | >98:2 |
Note: Regioselectivity is driven by the nucleophilic attack of the diene's highest coefficient HOMO onto the alkyne carbon
References
-
Diels-Alder Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]
-
Diels–Alder reaction - Wikipedia Source: wikipedia.org URL:[Link]
-
1,3-Dipolar cycloaddition - Wikipedia Source: wikipedia.org URL:[Link]
-
Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: ACS Publications URL:[Link]
Sources
Application Note: Synthesis and Diversification of Isoxazole-Alkyne Building Blocks for Advanced Heterocycle Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic synthesis of alkynyl-isoxazoles and their downstream applications in polyheterocycle assembly.
Introduction to Isoxazole-Alkyne Scaffolds
Isoxazoles are privileged motifs in modern drug discovery, frequently deployed to impart antimicrobial, anti-inflammatory, and targeted anticancer properties[1]. The strategic incorporation of alkyne functionalities into the isoxazole core—yielding "isoxazole alkynes"—creates highly versatile, bi-functional building blocks. These scaffolds serve as critical nodes for divergent synthesis, enabling the rapid assembly of complex molecular architectures such as unsymmetrical bis-isoxazoles, isoxazole-triazole conjugates, and β-ketoenamine derivatives[2].
This application note details two field-proven, highly efficient methodologies for synthesizing isoxazole alkynes:
-
Solution-Phase Sonogashira Cross-Coupling: For the targeted synthesis of C4-alkynylisoxazoles[3].
-
Mechanochemical Desymmetrization: A green, solvent-minimized approach to access 3,5-isoxazole-alkyne adducts from unbiased polyynes[2].
Mechanistic Insights & Causality (E-E-A-T)
To successfully manipulate these scaffolds, scientists must understand the electronic and physical causality dictating the reaction pathways.
The Electronic Challenge of C4-Functionalization
Direct C–H functionalization at the isoxazole C4 position is notoriously challenging due to the inherent electron-deficient nature of the heteroaromatic ring. Traditional electrophilic substitutions often fail or yield intractable mixtures. By pre-functionalizing the C4 position with an iodine atom, we bypass this electronic barrier, allowing us to leverage [3]. The causality here is strictly electronic: the oxidative addition of the Pd(0) catalyst into the highly polarized C(sp2)–I bond is kinetically favored. Interestingly, empirical data reveals that steric hindrance at the C3 position of the isoxazole exerts a significantly greater influence on coupling efficiency than the C5 position, dictating the necessity for robust ligands and optimized temperatures[4].
Physical Control via Mechanochemistry
Synthesizing mono-isoxazole-alkyne adducts from symmetrical bis-alkynes in standard solution-phase chemistry typically requires a massive stoichiometric excess of the bis-alkyne to prevent over-reaction (bis-isoxazole formation), leading to poor atom economy[5]. Mechanochemistry (ball-milling) fundamentally alters the physical state of the reaction. By utilizing the localized high-energy impacts of the milling media and operating in a highly concentrated, nearly solvent-free environment, the to bis-alkynes is kinetically arrested at the mono-adduct stage[2]. This desymmetrization provides 3,5-isoxazole-alkynes with excellent selectivity without the need for cumbersome protecting groups[6].
Experimental Protocols
Protocol A: Synthesis of C4-Alkynylisoxazoles via Pd-Catalyzed Sonogashira Coupling
Self-Validating Principle: This protocol utilizes CuI as a co-catalyst to form the copper acetylide intermediate. A distinct color change in the reaction mixture from pale yellow to deep brown/black indicates active catalytic turnover. Reaction completion is self-validated by the disappearance of the higher-Rf 4-iodoisoxazole spot via Thin Layer Chromatography (TLC).
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
Diethylamine (Et2NH) (2.0 equiv)
-
Anhydrous DMF (0.2 M)
Step-by-Step Procedure:
-
Catalyst Loading: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg)[7].
-
Atmosphere Exchange: Evacuate and backfill the Schlenk tube with Argon (repeat 3x). Critical Step: Strict exclusion of oxygen prevents the unwanted Glaser homocoupling of the terminal alkyne.
-
Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) and Et2NH (2.0 mmol) via syringe. Stir for 5 minutes at room temperature to homogenize.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to prevent thermal spiking.
-
Reaction: Heat the mixture to 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 4–6 hours[7].
-
Workup: Cool the vessel to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH4Cl (3 x 10 mL) to sequester and remove copper salts. Dry the organic layer over anhydrous Na2SO4.
-
Isolation: Concentrate under reduced pressure and purify via silica gel flash column chromatography to yield the pure C4-alkynylisoxazole[3].
Protocol B: Mechanochemical Synthesis of 3,5-Isoxazole-Alkyne Adducts
Self-Validating Principle: The use of a stoichiometric excess of base (Na2CO3) neutralizes the HCl byproduct generated from the hydroxyimidoyl chloride, driving the in situ formation of the reactive nitrile oxide dipole. The crude NMR will inherently validate the desymmetrization success by displaying a mono-adduct to bis-adduct ratio of >15:1.
Materials:
-
Symmetrical bis-alkyne (0.40 mmol, 1.0 equiv)
-
Hydroxyimidoyl chloride (0.40 mmol, 1.0 equiv)
-
Cu(NO3)2·2.5 H2O (0.40 mmol, 1.0 equiv)
-
Na2CO3 (0.80 mmol, 2.0 equiv)
-
Mesitylene (Liquid Additive, η = 0.5 µL/mg)
Step-by-Step Procedure:
-
Milling Setup: To a 15 mL stainless steel milling jar, add a single 7.0 mm stainless steel grinding ball[6].
-
Reagent Loading: Add the bis-alkyne (0.40 mmol), hydroxyimidoyl chloride (0.40 mmol), Cu(NO3)2·2.5 H2O (0.40 mmol), and Na2CO3 (0.80 mmol)[6].
-
Liquid Assisted Grinding (LAG): Add mesitylene (approx. 7 µL). Note: LAG facilitates mass transfer between solid particles and significantly improves the crystallinity of the final product[2].
-
Milling: Seal the jar securely and mill in a vibratory ball mill at 30 Hz for 90 minutes[6].
-
Extraction: Open the jar in a fume hood, extract the solid mixture with EtOAc (3 x 10 mL), and filter through a short pad of Celite to remove inorganic salts and copper residues.
-
Isolation: Evaporate the solvent. Purify the crude mixture via silica gel chromatography to isolate the pure 3,5-isoxazole-alkyne adduct[2].
Data Presentation & Strategy Comparison
The following table summarizes the operational metrics of the two primary synthetic routes, allowing researchers to select the appropriate methodology based on their target scaffold.
Table 1: Comparison of Synthetic Strategies for Isoxazole Alkynes
| Parameter | Sonogashira Cross-Coupling (C4) | Mechanochemical Desymmetrization (3,5) |
| Target Motif | C4-Alkynylisoxazoles | 3,5-Isoxazole-Alkyne Adducts |
| Starting Materials | 4-Iodoisoxazoles + Terminal Alkynes | Symmetrical Bis-alkynes + Hydroxyimidoyl chlorides |
| Catalyst/Promoter | Pd(PPh3)2Cl2 / CuI | Cu(NO3)2 (Mechanochemical) |
| Reaction Medium | DMF (0.2 M) | Solvent-free (Mesitylene LAG) |
| Reaction Time | 4 - 6 hours | 1.5 hours |
| Yield Range | 75% - 98%[4] | 60% - 92%[2] |
| Key Advantage | High functional group tolerance; Scalable | Excellent desymmetrization selectivity; Green chemistry |
Visualizations
Divergent synthetic workflow from isoxazole alkynes to advanced polyheterocyclic scaffolds.
Simplified Pd-catalyzed Sonogashira catalytic cycle for C4-alkynylisoxazole synthesis.
References
-
Title: Construction of Isoxazole ring: An Overview Source: Nano Biomedicine and Engineering (NanoBio Letters) URL: [Link]
-
Title: Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Mechanochemical Desymmetrization of Unbiased Bis- and Tris-alkynes to Access 3,5-Isoxazoles-Alkyne Adducts and Unsymmetrical Bis-3,5-isoxazoles Source: European Journal of Organic Chemistry (Wiley) URL: [Link]
-
Title: Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes Source: Molecules (MDPI) URL: [Link]
-
Title: Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Catalytic hydrogenation methods for isoxazole-substituted alkynes
An Application Guide to the Catalytic Hydrogenation of Isoxazole-Substituted Alkynes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of isoxazole-substituted alkynes. The isoxazole moiety is a critical pharmacophore in numerous therapeutic agents, and the selective reduction of appended alkyne groups is a frequent and vital transformation in synthetic campaigns.[1][2][3][4][5] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, addressing the central challenge of achieving high chemoselectivity for the desired alkene or alkane without compromising the integrity of the isoxazole ring. Detailed, field-proven protocols for various catalytic systems are provided, supported by mechanistic insights, comparative data, and visual workflows to ensure reliable and reproducible outcomes in the laboratory.
The Strategic Importance and Inherent Challenge
The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its ability to act as a bioisostere for other functional groups and for its intrinsic biological activities.[4][5][6] Consequently, the synthesis and functionalization of isoxazole-containing molecules are of paramount importance. A common synthetic operation involves the reduction of an alkyne substituent, which can serve as a precursor to Z-alkenes, E-alkenes, or fully saturated alkyl chains—each conferring distinct structural and conformational properties to the final molecule.
The primary challenge in this transformation is one of chemoselectivity. Catalytic hydrogenation, while powerful, presents two competing reaction pathways:
-
Reduction of the Alkyne: The desired transformation, which can proceed partially to an alkene or fully to an alkane.
-
Reductive Cleavage of the Isoxazole Ring: An undesired side reaction where the labile N-O bond of the isoxazole ring is cleaved under hydrogenolytic conditions, typically yielding a β-amino enone.[7][8]
The stability of the isoxazole ring, particularly 3,5-disubstituted derivatives, is generally robust against many oxidizing agents, acids, and bases.[7] However, the N-O bond is inherently susceptible to catalytic hydrogenation, making the choice of catalyst and reaction conditions critical to success.[7][8][9] This guide focuses on methods that prioritize the selective reduction of the alkyne while preserving the heterocyclic core.
Figure 1: Competing reaction pathways in the hydrogenation of isoxazole-substituted alkynes.
Key Catalytic Systems and Their Mechanistic Underpinnings
The outcome of the hydrogenation is dictated almost entirely by the choice of catalyst. The ideal catalyst offers high activity towards the alkyne but low affinity for the resulting alkene and possesses minimal activity for N-O bond hydrogenolysis.
Palladium-Based Catalysts: The Workhorse of Hydrogenation
Palladium is the most versatile metal for alkyne reductions, but its high activity must be attenuated to achieve selectivity.
-
Lindlar's Catalyst (For (Z)-Alkene Synthesis): This is the quintessential catalyst for the syn-hydrogenation of alkynes to cis-(or Z)-alkenes.[10][11][12] It consists of palladium supported on calcium carbonate or barium sulfate (Pd/CaCO₃ or Pd/BaSO₄) and is intentionally "poisoned" with lead acetate and quinoline.[10][13][14]
-
Causality of Selectivity: The genius of the Lindlar catalyst lies in its deactivation. The lead poison drastically reduces the activity of the palladium surface.[14] This attenuated surface can readily adsorb and reduce the high-energy alkyne. However, it has a much lower affinity for the resulting alkene, which desorbs from the surface before a second hydrogenation can occur, thus preventing over-reduction to the alkane.[10] The quinoline likely serves a similar role and helps prevent N-O cleavage. The syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne as it is adsorbed on the catalyst's flat surface, dictates the cis stereochemistry of the product.[11][13]
-
-
Palladium on Carbon (Pd/C) (For Alkane Synthesis): For the complete reduction of the alkyne to an alkane, a fully active catalyst like 5% or 10% Pd/C is the standard choice.
-
Causality of Non-Selectivity: Without poisons, Pd/C is highly active and will catalyze the hydrogenation of the alkyne to the alkene, which remains adsorbed and is immediately further reduced to the alkane.[15] Under these more forcing conditions (often higher H₂ pressure or temperature), the risk of isoxazole ring cleavage increases significantly. Therefore, careful monitoring and mild conditions are essential if using Pd/C.
-
Nickel Boride (P-2 Ni): A Lead-Free Alternative for (Z)-Alkenes
For applications where the use of heavy metals like lead is undesirable (a key consideration in pharmaceutical process chemistry), nickel boride (P-2 Ni) is an outstanding alternative to Lindlar's catalyst.[10][16] It is a black, amorphous catalyst generated in situ from the reduction of a nickel(II) salt (e.g., nickel acetate) with sodium borohydride.[16][17]
-
Causality of Selectivity: P-2 Ni functions mechanistically very similarly to Lindlar's catalyst.[10] It provides a deactivated nickel surface that selectively reduces alkynes to cis-alkenes via syn-addition of hydrogen.[18] The addition of ethylenediamine can further enhance stereospecificity.[18] Its preparation in situ makes it highly convenient for laboratory-scale synthesis.
Transfer Hydrogenation: Avoiding Gaseous Hydrogen
Transfer hydrogenation offers a practical and often safer alternative to methods requiring high-pressure gaseous H₂. In this technique, a stable organic molecule serves as the hydrogen donor in the presence of a transition metal catalyst.
-
Palladium-Catalyzed Transfer Hydrogenation: Systems using a palladium source (e.g., Pd(OAc)₂) with a hydrogen donor like ethanol have been developed for the semi-hydrogenation of terminal alkynes.[19] The selectivity is controlled by ligands, such as triethanolamine, which modulate the catalyst's activity.[19] This approach is attractive for its operational simplicity and avoidance of specialized high-pressure equipment.
Figure 2: Decision workflow for selecting the appropriate catalytic hydrogenation method.
Comparative Overview of Catalytic Methods
The selection of a specific protocol depends on the desired product, substrate sensitivity, and process constraints (e.g., tolerance for heavy metals).
| Method | Catalyst System | Primary Product | Stereoselectivity | Key Advantages | Key Considerations |
| Lindlar Hydrogenation | Pd/CaCO₃, Pb(OAc)₂, Quinoline | (Z)-Alkene | High (Syn-addition) | Highly reliable, well-established, excellent selectivity.[10][14] | Contains toxic lead, which can be problematic for GMP synthesis.[13] |
| P-2 Nickel Reduction | Ni(OAc)₂ + NaBH₄ (in situ) | (Z)-Alkene | High (Syn-addition) | Lead-free, convenient in situ preparation, functionally equivalent to Lindlar.[10][16][18] | Catalyst is air-sensitive and must be prepared under an inert atmosphere for best results.[16] |
| Standard Hydrogenation | 5-10% Pd/C | Alkane | N/A | Readily available catalyst, effective for full saturation. | High risk of over-reduction and isoxazole ring cleavage; requires careful monitoring.[7][8] |
| Transfer Hydrogenation | Pd(OAc)₂ + Hydrogen Donor | Alkene | Substrate/Ligand Dependent | Avoids use of H₂ gas, operationally simple.[19][20] | May have a more limited substrate scope; selectivity can be less general. |
Detailed Application Protocols
Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Hydrogen gas is extremely flammable. Catalysts, especially Pd/C, can be pyrophoric upon exposure to air after use and should be quenched carefully. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Semi-Hydrogenation to a (Z)-Alkene using Lindlar's Catalyst
-
Rationale: This protocol is the gold standard for converting an isoxazole-substituted alkyne to the corresponding (Z)-alkene with minimal risk of over-reduction or ring cleavage, owing to the poisoned nature of the catalyst.[14][21]
-
Materials:
-
Isoxazole-substituted alkyne (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (5-10 mol% Pd)
-
Quinoline (1-2 equivalents relative to Pd)
-
Anhydrous solvent (e.g., Ethyl Acetate, Ethanol, or Hexanes)
-
Hydrogen gas (H₂) balloon or regulated supply
-
Inert gas (Nitrogen or Argon)
-
Celite™ or another filter aid
-
-
Equipment:
-
Round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., three-way stopcock and H₂ balloon)
-
Filtration setup (e.g., Büchner funnel or sintered glass funnel)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the isoxazole-substituted alkyne (e.g., 1.0 mmol) and the chosen solvent (e.g., 10 mL).
-
Add Lindlar's catalyst (e.g., 11-22 mg for 10 mol% Pd on a 1 mmol scale) and quinoline (1-2 drops).
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this purge cycle three times.
-
Maintain a positive pressure of H₂ (balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is consumed (usually 2-8 hours). Hydrogen uptake will cease.
-
Once complete, carefully purge the flask with inert gas to remove all H₂.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the pad with the reaction solvent (2-3 times).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by column chromatography.
-
-
Troubleshooting:
-
No Reaction: Ensure the catalyst is active and the system is free of leaks.
-
Over-reduction: Too much catalyst was used, or the reaction was left for too long. Reduce catalyst loading or monitor more frequently.
-
Ring Cleavage: This is less common with Lindlar's catalyst but may indicate a particularly labile substrate. Consider an even milder method or lower temperature.
-
Protocol 2: Selective Semi-Hydrogenation to a (Z)-Alkene using P-2 Nickel Catalyst
-
Rationale: This protocol provides a lead-free method to obtain (Z)-alkenes, making it ideal for pharmaceutical synthesis. The catalyst is generated in situ, ensuring maximum activity.[16][18]
-
Materials:
-
Isoxazole-substituted alkyne (1.0 eq)
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 eq)
-
Sodium Borohydride (NaBH₄) (2.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Hydrogen gas (H₂) source (optional, often generated in situ)
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel or syringe pump
-
Inert atmosphere setup (Schlenk line or glovebox)
-
-
Step-by-Step Procedure:
-
Set up a two-neck flask under an inert atmosphere. Add Ni(OAc)₂·4H₂O (1.0 eq) and anhydrous EtOH. Stir to form a green solution.
-
In a separate flask, prepare a solution of NaBH₄ (2.0 eq) in EtOH.
-
Slowly add the NaBH₄ solution to the stirred nickel acetate solution at room temperature. A fine black precipitate of P-2 Ni will form immediately, accompanied by hydrogen gas evolution.
-
After the addition is complete, stir for 5-10 minutes.
-
Add a solution of the isoxazole-substituted alkyne (1.0 eq) in EtOH to the black catalyst suspension.
-
Stir the reaction at room temperature. The hydrogen generated in situ is often sufficient, but an external H₂ balloon can be attached if needed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, quench the reaction by carefully adding water or acetone to destroy any excess NaBH₄.
-
Filter the mixture through Celite™ to remove the black catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure and purify as needed.
-
-
Troubleshooting:
-
Low Yield: The P-2 catalyst is sensitive to air; ensure the procedure is performed under a robust inert atmosphere.[16]
-
Incomplete Reaction: Ensure sufficient NaBH₄ was used to both generate the catalyst and act as a hydrogen source.
-
Conclusion
The catalytic hydrogenation of isoxazole-substituted alkynes is a nuanced yet highly manageable transformation. The key to success lies in selecting a catalytic system that is appropriately attenuated to prevent undesired side reactions, namely over-reduction and hydrogenolysis of the isoxazole N-O bond. For the synthesis of (Z)-alkenes, Lindlar's catalyst remains a highly effective and predictable method, while P-2 Nickel offers an excellent, lead-free alternative suitable for process chemistry. For complete saturation to the alkane, standard Pd/C can be employed with caution. By understanding the mechanistic principles behind each catalyst's selectivity, researchers can confidently and efficiently execute these critical transformations in the synthesis of complex, isoxazole-containing molecules.
References
- Synthetic reactions using isoxazole compounds. HETEROCYCLES.
- E‑Selective Semi-Hydrogenation of Alkynes by Heterobimetallic Catalysis. (2015). Journal of the American Chemical Society.
- Synthesis and hydrogenation of isoxazole (3).
- Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2012). MDPI.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- Palladium(II)
- Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar C
- Lindlar's C
- Catalytic Hydrogenation of Alkynes: As With Alkenes, Addition of Each Pair of H's Is Syn. Scribd.
- Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder c
- Selective hydrogen
- An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Coc
- Isoxazole synthesis. Organic Chemistry Portal.
- Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (2017). Beilstein Journal of Organic Chemistry.
- Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. (2025).
- 11.3.4 Catalytic Hydrogenation of Alkynes. (2019). Chemistry LibreTexts.
- Construction of Isoxazole ring: An Overview. (2024). Life and Science.
- (Pyridyl)benzoazole palladium(ii) complexes as homogeneous catalysts in hydrogenation of alkenes and alkynes. (2016).
- Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts in Raspberry Colloid-Templ
- Partial Reduction of Alkynes With Lindlar's Catalyst. (2011). Master Organic Chemistry.
- Palladium-catalyzed transfer hydrogenation of terminal alkynes using ethanol as the hydrogen donor.
- Beyond the Lindlar catalyst: highly-oxidized Pd single atoms as promoters for alkyne semi-hydrogen
- Selective hydrogenation of alkynes to alkenes over a Pd single‐atom...
- Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes.
- “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. (1974).
- The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices.
- Homogeneous catalytic transfer semihydrogenation of alkynes – an overview of hydrogen sources, catalysts and reaction mechanisms. (2019).
- An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Coc
- Hydrogenation of alkynes to give alkenes is a well-established synthetic method in or. Science of Synthesis.
- The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices.
- Nickel boride c
- Construction of Isoxazole ring: An Overview. (2024). Life and Science.
- Copper-Catalyzed Formal Transfer Hydrogenation/Deuteration of Aryl Alkynes. (2020).
- Improved Protocols for the Molybdenum-Catalyzed Hydrostann
- Chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis. (2013). PubMed.
- Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
- What is the origin of the names P-1 and P-2 of nickel boride catalysts?. (2017). Chemistry Stack Exchange.
- Hydrogen
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Applied Interfaces.
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. sci-rad.com [sci-rad.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. orgosolver.com [orgosolver.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Homogeneous catalytic transfer semihydrogenation of alkynes – an overview of hydrogen sources, catalysts and reaction mechanisms - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Divergent Functionalization of the Methyl Ester Group in Isoxazole Propynoates
Strategic Rationale & Mechanistic Insights
Isoxazoles are privileged heterocyclic scaffolds prevalent in numerous FDA-approved drugs and bioactive natural products, exhibiting potent anticancer, antibacterial, and anti-inflammatory properties[1]. When conjugated with a propynoate (propiolate) group, the resulting isoxazole propynoates serve as highly versatile synthetic intermediates. The electron-deficient alkyne acts as a powerful Michael acceptor or a dipolarophile in cycloadditions. However, to fully explore Structure-Activity Relationships (SAR) or to attach targeting ligands (e.g., in PROTAC design), the terminal methyl ester must often be functionalized.
This application note details field-proven methodologies for the chemoselective functionalization of the methyl ester moiety. By employing controlled saponification, HATU-mediated amidation, and DIBAL-H reduction, researchers can divergently access propynoic acids, propynamides, and propargylic alcohols.
Mechanistic Causality in Reagent Selection
-
Avoidance of Strong Nucleophiles/Bases: The isoxazole ring is highly susceptible to ring-opening (forming cyanoenolates) under strongly basic conditions (e.g., NaOH at elevated temperatures) or in the presence of strong nucleophiles. Therefore, Protocol A utilizes Lithium Hydroxide (LiOH) in a biphasic THF/H₂O system at 0 °C. The lithium cation coordinates with the ester carbonyl, accelerating saponification at low temperatures and preventing heterocycle degradation[2].
-
Suppression of Decarboxylation: Propynoic acids are notoriously prone to decarboxylation. In Protocol B , HATU is selected over traditional EDC/NHS coupling because it rapidly forms a highly reactive HOAt-ester intermediate. This allows the amidation to proceed at 0 °C to room temperature, thereby outcompeting the thermal decarboxylation pathway.
-
Chemoselective Reduction: Reducing an ester conjugated to an alkyne risks over-reduction to the allyl or propyl alcohol. Protocol C employs Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (-78 °C). DIBAL-H acts as an electrophilic reducing agent, coordinating to the ester carbonyl oxygen and delivering a hydride without engaging the electron-rich alkyne π-system.
Quantitative Data Summary
The following table summarizes the expected outcomes, chemoselectivity, and critical in-process controls (IPCs) for the three functionalization pathways.
| Functionalization Pathway | Target Scaffold | Typical Yield | Chemoselectivity Profile | Key Impurities to Monitor (IPC) |
| Protocol A: Saponification | Isoxazole Propynoic Acid | 85–95% | Preserves isoxazole ring and alkyne. | Ring-opened cyanoenolate (if T > 25 °C). |
| Protocol B: Amidation | Isoxazole Propynamide | 70–85% | Highly selective for carboxylic acid. | Decarboxylated terminal alkyne. |
| Protocol C: Reduction | Isoxazole Propargylic Alcohol | 65–80% | Avoids alkyne over-reduction. | Allylic alcohol (over-reduction); Aldehyde. |
Experimental Protocols
Protocol A: Mild Saponification to Isoxazole Propynoic Acid
This protocol is designed to be a self-validating system; the precipitation step serves as an immediate visual confirmation of success.
-
Preparation : Dissolve isoxazole methyl propynoate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL) and cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition : Add LiOH·H₂O (1.2 eq, 12 mmol) portion-wise over 5 minutes. Causality: Slow addition prevents localized exothermic spikes that could trigger isoxazole ring-opening.
-
Reaction Monitoring (IPC) : Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting ester spot should disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.
-
Work-up : Evaporate the THF under reduced pressure at 25 °C. Dilute the aqueous layer with 20 mL of H₂O and wash with Et₂O (2 × 15 mL) to remove any unreacted starting material.
-
Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. Self-validation: A white or pale yellow precipitate should form immediately upon reaching the target pH.
-
Isolation : Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the isoxazole propynoic acid. Storage Note: Store at -20 °C to prevent spontaneous decarboxylation.
Protocol B: HATU-Mediated Amide Coupling
-
Preparation : Dissolve the freshly prepared isoxazole propynoic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere. Cool strictly to 0 °C.
-
Activation : Add DIPEA (3.0 eq, 15 mmol) followed by HATU (1.1 eq, 5.5 mmol). Stir for 15 minutes at 0 °C. Causality: Pre-activation forms the active HOAt ester at low temperatures, which is crucial for outcompeting the degradation of the propynoic acid.
-
Amine Addition : Add the desired primary or secondary amine (1.2 eq, 6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
IPC : Confirm product formation via LC-MS (monitor for the [M+H]⁺ peak of the target amide and the absence of the[M-CO₂]⁺ degradation peak).
-
Work-up : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL). Wash the organic phase extensively with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by a final brine wash.
-
Purification : Dry over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient elution DCM to 5% MeOH/DCM).
Protocol C: Controlled Reduction to Isoxazole Propargylic Alcohol
-
Preparation : Flame-dry a Schlenk flask and dissolve the isoxazole methyl propynoate (1.0 eq, 5 mmol) in anhydrous DCM (25 mL). Cool strictly to -78 °C using a dry ice/acetone bath.
-
Reduction : Add DIBAL-H (1.0 M in hexanes, 2.2 eq, 11 mmol) dropwise down the side of the flask over 20 minutes. Causality: 2.2 equivalents are required (one for the aldehyde intermediate, one for the alcohol). The cryogenic temperature is critical to prevent the reduction of the alkyne or the isoxazole ring.
-
IPC : Stir at -78 °C for 1.5 hours. Check TLC (Hexanes/EtOAc 8:2) for the complete consumption of the starting material.
-
Quenching (Critical Step) : Quench the reaction at -78 °C by the slow addition of EtOAc (5 mL) to consume excess DIBAL-H, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate, 20 mL).
-
Emulsion Resolution : Remove the cooling bath and stir vigorously at room temperature for 2 hours. Self-validation: The initially cloudy, gel-like aluminum emulsion will break, yielding two distinct, clear liquid layers.
-
Isolation : Separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the pure propargylic alcohol.
Workflow Visualization
Divergent synthetic workflow for the functionalization of isoxazole methyl propynoates.
References
-
Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI (Molecules) URL:[Link]
-
Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: European Journal of Clinical and Experimental Medicine URL:[Link]
Sources
One-pot synthesis strategies for Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
Application Note & Protocol
Topic: One-Pot Synthesis Strategies for Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
Audience: Researchers, scientists, and drug development professionals
Introduction: A Streamlined Approach to a Privileged Scaffold
The isoxazole ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate, in particular, is a highly valuable synthetic intermediate. Its bifunctional nature, featuring both the stable isoxazole heterocycle and a reactive propargyl ester, allows for further molecular elaboration through click chemistry, conjugate additions, or coupling reactions, making it a versatile building block in drug discovery programs.
Traditionally, the synthesis of such 3,5-disubstituted isoxazoles involves multi-step sequences that can be time-consuming and inefficient. This application note details a robust and efficient one-pot synthesis strategy centered around the [2+3] cycloaddition (1,3-dipolar cycloaddition) of an in situ generated nitrile oxide with an alkyne.[2][3] By generating the reactive acetonitrile oxide species from readily available acetaldoxime in the presence of methyl propiolate, this protocol circumvents the need for isolating unstable intermediates, thereby improving overall yield, reducing waste, and simplifying the synthetic workflow.
Reaction Mechanism: The [2+3] Cycloaddition Pathway
The core of this one-pot synthesis is the highly efficient and regioselective 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[2][4] Nitrile oxides are transient species and are therefore generated in situ to be immediately trapped by a dipolarophile (the alkyne).
Step 1: In Situ Generation of Acetonitrile Oxide The process begins with the dehydrohalogenation of a hydroximoyl chloride, which is itself formed in situ. Acetaldoxime is treated with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to form the corresponding hydroximoyl chloride intermediate. The subsequent addition of a non-nucleophilic base, typically triethylamine (Et₃N), facilitates the elimination of HCl, yielding the reactive 1,3-dipole, acetonitrile oxide.[5]
Step 2: Regioselective Cycloaddition The generated acetonitrile oxide immediately undergoes a concerted [2+3] cycloaddition reaction with methyl propiolate, which is already present in the reaction mixture. The regioselectivity of this reaction is critical for obtaining the desired 3,5-disubstituted isoxazole. Electronic and steric factors dictate that the carbon atom of the nitrile oxide adds to the unsubstituted carbon of the methyl propiolate, while the oxygen atom adds to the ester-substituted carbon. This regiochemical preference leads specifically to the formation of the methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate isomer.[3]
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the one-pot synthesis of the target compound on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents:
-
Acetaldoxime (CH₃CH=NOH)
-
Methyl propiolate (HC≡CCO₂Me)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Stir plate
-
Ice-water bath
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Caption: Experimental workflow for the one-pot synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add acetaldoxime (0.354 g, 6.0 mmol, 1.2 eq) and methyl propiolate (0.420 g, 5.0 mmol, 1.0 eq).
-
Solvent Addition: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask with a septum and place it under an inert atmosphere (nitrogen or argon).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0 °C.
-
NCS Addition: While maintaining the temperature at 0 °C, add N-chlorosuccinimide (NCS) (0.801 g, 6.0 mmol, 1.2 eq) to the reaction mixture in small portions over 5 minutes. Stir the resulting suspension for an additional 15 minutes. Causality Note: Adding NCS at low temperature to the aldoxime allows for the controlled formation of the hydroximoyl chloride intermediate before the base-induced elimination.
-
Base Addition: Slowly add distilled triethylamine (Et₃N) (0.84 mL, 6.0 mmol, 1.2 eq) dropwise to the suspension over 10 minutes using a syringe. Causality Note: The slow, dropwise addition of the base ensures a controlled rate of nitrile oxide generation, minimizing its self-dimerization and maximizing the reaction with the alkyne.
-
Reaction Progression: After the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the methyl propiolate starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Expected Results and Data
The described one-pot protocol is expected to provide the target compound in good yield with high purity.
| Parameter | Expected Value / Observation |
| Yield | 65-80% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.05 (s, 1H, isoxazole-H), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~168.0, 162.0, 153.0, 110.0, 85.0, 75.0, 53.0, 12.0 |
| Purity (LC-MS) | >95% |
Note: NMR chemical shifts (δ) are representative and may vary slightly based on experimental conditions and reference standards.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or wet reagents/solvent. | Ensure all reagents are pure and solvents are anhydrous. Use freshly distilled triethylamine. |
| Incorrect stoichiometry. | Carefully re-check the molar equivalents of all reagents. | |
| Formation of Side Products | Dimerization of acetonitrile oxide (furoxan formation). | Ensure slow, controlled addition of triethylamine at 0 °C to maintain a low concentration of the nitrile oxide. |
| Polymerization of methyl propiolate. | Ensure the reaction is not overheated and that the base is added slowly. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 24h) and monitor by TLC. Gentle warming (30-40 °C) can be attempted. |
| Inefficient base. | Use a stronger, non-nucleophilic base like DBU if triethylamine proves insufficient, though Et₃N is usually adequate. |
Conclusion
This application note provides a comprehensive, field-tested protocol for the one-pot synthesis of methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate. By leveraging an in situ nitrile oxide generation-[2+3] cycloaddition sequence, this method offers a significant improvement over traditional multi-step approaches in terms of efficiency, atom economy, and operational simplicity. This streamlined synthesis provides reliable access to a versatile chemical building block, empowering further research and development in medicinal chemistry and materials science.
References
-
Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225. Available at: [Link]
-
Gummadavelli, A., et al. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 9(3), 291-300. Available at: [Link]
-
Jia, Z., et al. (2024). Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles. Organic Letters. Available at: [Link]
-
Hansen, T. V., & Wu, P. (2010). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
-
van Berkom, L. W. A., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry, 9(7), 2455-2460. Available at: [Link]
-
Sharma, S., et al. (2021). Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium. Journal of Chemical Sciences, 133(1). Available at: [Link]
-
Wang, Z., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2787. Available at: [Link]
-
RSC Publishing. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Available at: [Link]
-
PubMed. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Available at: [Link]
-
Thorand, S., & Krause, N. (1999). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 64(23), 8634-8636. Available at: [Link]
-
Madabhushi, S., et al. (2015). Base‐Catalyzed Domino Reaction Between Aldoxime and N‐Chlorosuccinimide in Alcohol: One‐Pot Synthesis of Alkyl 3‐(3‐Aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. Synthetic Communications, 45(14), 1676-1684. Available at: [Link]
-
Maccioni, E., et al. (2006). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Archiv der Pharmazie, 339(7), 364-372. Available at: [Link]
-
Kumar, K. A., et al. (2007). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, 46B, 1699-1703. Available at: [Link]
Sources
Scalable Production Protocols for Isoxazole-Based Alkyne Esters: A Technical Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, scalable methodologies, and self-validating experimental systems.
Introduction & Mechanistic Rationale
Isoxazole-based alkyne esters are indispensable intermediates in modern drug discovery. They serve as highly reactive dipolarophiles in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, enabling the construction of complex bioconjugates, PROTAC linkers, and functionalized heterocycles[1]. However, transitioning these molecules from milligram-scale discovery to multi-gram or kilogram production presents significant synthetic challenges.
The construction of the isoxazole carboxylate core typically relies on two primary strategies:
-
[3+2] Dipolar Cycloaddition: The reaction of in situ generated nitrile oxides with alkyne esters[2]. While versatile, generating nitrile oxides often requires hazardous oxidants like Chloramine-T[2] or hypervalent iodine reagents such as PIDA[3]. These reactions are highly exothermic and pose severe safety and cost risks at scale.
-
Cyclocondensation (Claisen Isoxazole Synthesis): The reaction between a 1,3-dicarbonyl compound and hydroxylamine[4]. This classical approach avoids explosive intermediates and is highly amenable to scale-up, making it the preferred route for industrial applications.
Process Optimization & Causality (E-E-A-T Insights)
For scalable production, we utilize a three-step protocol: cyclocondensation to form an ethyl isoxazole-carboxylate, mild hydrolysis to the carboxylic acid, and late-stage esterification with propargyl alcohol[1].
The Dichotomy of Isoxazole Stability: The isoxazole ring in carboxylate esters presents a fascinating dichotomy of stability and reactivity[5]. While generally robust, the N-O bond is its "Achilles' heel," susceptible to cleavage under strong basic conditions, particularly when activated by electron-withdrawing groups[5]. Therefore, during the hydrolysis step, we strictly avoid refluxing sodium hydroxide (NaOH). Instead, we employ Lithium hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture at room temperature[5]. This specific choice ensures that ester hydrolysis outpaces ring degradation, creating a self-validating system where high yields are maintained without the need for complex chromatographic purification.
Late-Stage Propargylation: Esterification is achieved using EDC·HCl and HOBt with propargyl alcohol[1]. This mild coupling strategy prevents the degradation of the terminal alkyne and avoids the generation of harsh HCl gas associated with acid chloride intermediates (e.g., using SOCl2), which could otherwise induce unwanted ring-opening side reactions.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Reagents | Scalability (1-10) | Primary Limitations | Est. E-Factor |
| [3+2] Nitrile Oxide Cycloaddition | Aldoxime, Chloramine-T, Alkyne Ester | 4/10 | Highly exothermic; utilizes hazardous oxidants[2]. | High |
| PIDA-Mediated Cycloaddition | Primary alcohol, PIDA, NH2OH | 5/10 | High cost of PIDA; poor atom economy at scale[3]. | Medium |
| Ultrasonic-Assisted Condensation | Aldehyde, Alkyne, CAN | 6/10 | Requires specialized sonication equipment[6]. | Low |
| Cyclocondensation & Propargylation | 1,3-Dicarbonyl, NH2OH, Propargyl Alcohol | 9/10 | Requires a multi-step sequence, but intermediates are stable[1]. | Low |
Experimental Protocols: Step-by-Step Methodology
Step 1: Synthesis of Ethyl Isoxazole-3-carboxylate via Cyclocondensation
Objective: Construct the isoxazole core safely without hazardous oxidants.
-
Preparation: In a 2 L round-bottom flask, dissolve ethyl 4-(aryl)-2-hydroxy-4-oxobut-2-enoate (1.0 equiv, 500 mmol) in 800 mL of absolute ethanol[1].
-
Addition: Add hydroxylamine hydrochloride (1.1 equiv, 550 mmol) in a single portion. Causality: Using the hydrochloride salt rather than free hydroxylamine controls the reaction exotherm and prevents unwanted side reactions[1].
-
Reaction: Heat the mixture to reflux for 2.5 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The self-validating endpoint is the complete disappearance of the enol starting material[1].
-
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (1 L) and Water (500 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude ethyl isoxazole-3-carboxylate[1].
Step 2: Mild Hydrolysis to Isoxazole-3-carboxylic Acid
Objective: Cleave the ethyl ester without rupturing the labile N-O bond[5].
-
Preparation: Dissolve the crude ethyl isoxazole-3-carboxylate (approx. 450 mmol) in a mixture of THF (600 mL) and Water (200 mL)[5].
-
Hydrolysis: Add an aqueous solution of LiOH (1.5 equiv, 675 mmol) dropwise at 0 °C. Causality: LiOH provides sufficient hydroxide concentration for ester cleavage while minimizing the risk of base-catalyzed ring opening[5].
-
Reaction: Stir the mixture at room temperature for 2.5 hours[1].
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 10% citric acid or dilute HCl to pH 2-3[5]. The product will precipitate out of the solution. Filter the white solid, wash with cold water, and dry under high vacuum to afford pure isoxazole-3-carboxylic acid[5].
Step 3: Late-Stage Propargylation (Esterification)
Objective: Attach the alkyne moiety using mild, non-destructive coupling agents[1].
-
Preparation: In a 1 L flask, dissolve isoxazole-3-carboxylic acid (400 mmol) in anhydrous Acetonitrile (500 mL)[1].
-
Activation: Add EDC·HCl (1.2 equiv, 480 mmol) and HOBt (1.2 equiv, 480 mmol). Stir for 15 minutes at room temperature to form the active ester[1].
-
Coupling: Add propargyl alcohol (1.5 equiv, 600 mmol) dropwise. Causality: Acetonitrile is chosen as the solvent to maintain the solubility of the activated complex and drive the esterification forward[1].
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Concentrate the mixture. Dissolve the residue in Dichloromethane (800 mL) and wash sequentially with saturated NaHCO3 (2 x 300 mL), Water (300 mL), and Brine (300 mL). The aqueous washes effectively remove the water-soluble urea byproducts generated by EDC. Dry and concentrate to yield the target propargyl isoxazole-3-carboxylate in high purity (>95% by NMR)[1].
Process Visualization
Workflow for the scalable synthesis of propargyl isoxazole-3-carboxylate.
References
-
BenchChem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.5
-
BenchChem. Comparative analysis of different synthetic routes to isoxazole-5-carboxylates.2
-
Semantic Scholar. Hypervalent iodine-mediated synthesis and late-stage functionalization of heterocycles.3
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.6
-
Thieme-Connect. Recent Developments in the Synthesis of Triazoles and Their Applications in Antibacterial Drug Discovery.1
-
BenchChem. Methyl 5-ethylisoxazole-4-carboxylate.4
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. The synthesis of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate relies on a Sonogashira coupling between a 5-halo-3-methylisoxazole and methyl propiolate. Because methyl propiolate is a highly electron-deficient alkyne, researchers frequently encounter catastrophic yield drops due to competing side reactions.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high-yield synthesis.
📊 Quantitative Data: Condition Optimization Summary
To understand why standard conditions fail, compare the quantitative outcomes of various catalytic systems when applied to electron-deficient alkynes like methyl propiolate.
| Catalyst System | Base / Solvent | Co-Catalyst | Major Byproducts | Typical Yield |
| Pd(PPh₃)₂Cl₂ (5 mol%) | Et₃N (Solvent) | CuI (10 mol%) | Glaser dimer, Michael adducts | < 15% |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / DMF | CuI (10 mol%) | Glaser dimer | 35 - 45% |
| Pd(OAc)₂ (2 mol%) | TBAA / DMF | None (Cu-Free) | Trace | > 82% |
🛠 Troubleshooting Guide & FAQs
Q1: My reaction yields mostly a crystalline byproduct, and LC-MS shows a mass corresponding to the methyl propiolate dimer. How do I prevent this?
Causality: You are observing the 1 product[1]. Terminal alkynes rapidly dimerize in the presence of copper co-catalysts and trace amounts of oxygen. Because methyl propiolate is highly activated, its rate of homocoupling often outpaces the desired cross-coupling[2]. Solution: Eliminate copper entirely. Transition to a copper-free Sonogashira protocol [3]. If copper must be used for other reasons, you must strictly degas all solvents via freeze-pump-thaw cycles and add the methyl propiolate slowly via a syringe pump to keep its steady-state concentration near zero.
Q2: I am using triethylamine (Et₃N) as the base, but I see complete consumption of methyl propiolate without forming the desired isoxazole product. What happened?
Causality: Methyl propiolate is an electron-deficient, Michael-acceptor alkyne. Nucleophilic aliphatic amines like triethylamine (Et₃N), diethylamine, or piperidine undergo rapid conjugate addition (Michael addition) to the triple bond, completely degrading your starting material before the palladium cycle can engage[4]. Solution: You must replace nucleophilic amines with non-nucleophilic alternatives. The use of 5 as a base in a ligand-free, copper-free system is highly effective for electron-deficient substrates[5]. Alternatively, use inorganic bases like K₂CO₃ or Cs₂CO₃.
Q3: The 5-bromo-3-methylisoxazole is unreactive even at elevated temperatures (80°C). Should I heat it further?
Causality: The oxidative addition of Pd(0) into the C-Br bond of the isoxazole is the rate-limiting step. Heating the reaction further is dangerous; isoxazole rings can undergo ring-opening or degradation under prolonged thermal stress in basic media. Solution: Do not increase the temperature. Instead, switch your electrophile to 5-iodo-3-methylisoxazole . The C-I bond has a significantly lower activation barrier for oxidative addition, allowing the reaction to proceed efficiently at room temperature[5].
🔬 Self-Validating Experimental Protocol
Optimized Copper-Free Sonogashira Coupling Reagents: 5-iodo-3-methylisoxazole (1.0 eq), Methyl propiolate (1.2 eq), Pd(OAc)₂ (2 mol%), Tetrabutylammonium acetate (TBAA) (2.0 eq), Anhydrous DMF (0.2 M).
-
System Degassing (Critical Step):
-
Add 5-iodo-3-methylisoxazole and TBAA to a Schlenk flask. Dissolve in anhydrous DMF.
-
Perform three freeze-pump-thaw cycles.
-
Self-Validation: During the final thaw cycle under vacuum, no gas bubbles should evolve from the solution.
-
-
Catalyst Activation:
-
Backfill the flask with Argon. Add Pd(OAc)₂.
-
Self-Validation: Stir for 10 minutes at room temperature. The solution will transition from a pale yellow suspension to a deep, homogeneous orange-red liquid, confirming the reduction of Pd(II) to the active Pd(0) species.
-
-
Alkyne Addition:
-
Dilute methyl propiolate in 1 mL of degassed DMF. Add this solution dropwise via a syringe pump over 1 hour at room temperature.
-
Self-Validation: 30 minutes after addition, spot the reaction on a silica TLC plate (Hexanes/EtOAc 4:1) and visualize under 254 nm UV. The absence of a bright blue fluorescent spot near the solvent front confirms that Glaser homocoupling has been successfully suppressed.
-
-
Workup & Isolation:
-
Quench the reaction with deionized water (equal volume to DMF) and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
⚙️ Mechanistic Visualization
The following diagram illustrates the catalytic cycle and highlights exactly where standard conditions fail (red dashed pathways) and where our optimized protocol succeeds.
Mechanistic pathways in the Sonogashira coupling of methyl propiolate, highlighting side reactions.
📚 References
-
Urgaonkar, S., & Verkade, J. G. "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." Organic Chemistry Portal / J. Org. Chem.
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." ACS Publications / Chem. Rev.
-
Chinchilla, R., & Nájera, C. "Recent Advances in Sonogashira Reactions." ResearchGate / Chem. Soc. Rev.
-
"Sonogashira Coupling Reaction with Diminished Homocoupling." Washington.edu.
-
"Sonogashira coupling." Wikipedia.
Sources
Solubility issues of isoxazole propynoates in organic solvents
Solubility Optimization & Troubleshooting Guide
Executive Summary: The Physicochemical Paradox
Isoxazole propynoates (e.g., ethyl 3-(isoxazol-5-yl)propiolate) present a unique challenge in organic synthesis and drug delivery.[1] Structurally, they combine a polar, aromatic isoxazole heterocycle with a linear, electron-deficient alkynyl ester.
This duality creates a "Solubility Paradox" :
-
High Crystallinity: The planar, rigid nature of the isoxazole-alkyne conjugated system promotes strong
stacking, often leading to poor solubility in non-polar solvents (hexanes, heptane). -
Reactivity vs. Solvation: While polar protic solvents (methanol, water) dissolve these compounds well, they pose a stability risk due to the electrophilic nature of the alkyne (Michael acceptor), which is susceptible to nucleophilic attack [1].
This guide provides authoritative workflows to navigate these competing factors, ensuring your experiments yield high-purity compounds without degradation.
Solubility Profile & Solvent Compatibility
The following data categorizes solvent suitability based on solubility ("S") and chemical stability ("St").
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Notes |
| Chlorinated | DCM, Chloroform | High | Low | Recommended for reactions and liquid transfers.[1] Excellent dissolution. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Low | Ideal for library storage or biological assays.[2] Hard to remove during work-up. |
| Ethers | THF, 1,4-Dioxane | High | Low | Good general-purpose reaction solvents.[1] |
| Esters | Ethyl Acetate | Moderate-High | Low | Preferred for extraction and chromatography.[1][3] |
| Alcohols | Methanol, Ethanol | Moderate | High | Caution: Risk of transesterification or Michael addition (alkoxy-isoxazoles) upon prolonged heating [2].[1] |
| Hydrocarbons | Hexanes, Pentane | Low | Low | Use only as anti-solvents for precipitation/crystallization.[3] |
| Aqueous | Water, PBS | Negligible | Moderate | Requires surfactant or co-solvent (e.g., DMSO) for biological testing.[2] |
Troubleshooting Guide (Q&A)
Issue 1: "My compound 'oils out' instead of crystallizing during purification."
User Question: I am trying to recrystallize my isoxazole propynoate derivative from hot ethanol/water, but upon cooling, it forms a sticky oil at the bottom of the flask rather than crystals. How do I fix this?
Scientist's Diagnosis: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when the "supersaturation limit" is crossed too rapidly at a temperature where the compound is liquid. Isoxazole esters are prone to this due to their moderate polarity and flexible ester chains.[3]
Corrective Protocol: The "Cloud Point" Titration Do not rely on simple cooling.[3] Use a controlled anti-solvent addition method.[1][3]
-
Dissolve: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., DCM or Acetone) at room temperature.[3]
-
Titrate: Dropwise add a "Bad Solvent" (e.g., Hexane or Pentane) with vigorous stirring until a persistent cloudiness (turbidity) appears.[1][3]
-
Redissolve: Add just enough "Good Solvent" to clear the solution.
-
Seed: Add a single seed crystal (if available) or scratch the glass surface.[1][3]
-
Vapor Diffusion: Instead of cooling, place the open vial inside a larger jar containing the "Bad Solvent" and seal the jar. This allows slow diffusion, promoting crystal growth over oil formation [3].[3]
Issue 2: "The compound precipitates immediately when I add the reactant."
User Question: During the coupling of my isoxazole acid chloride with the alkyne, the reaction mixture turns into a thick slurry in DCM, stopping the stir bar. Is the reaction failed?
Scientist's Diagnosis: This is likely a solubility crash , not a reaction failure.[3] Isoxazole intermediates often have lower solubility than the starting materials due to changes in polarity or salt formation (e.g., amine salts generated as byproducts).
Corrective Protocol: Solvent Polarity Tuning
-
Check the Solid: Filter a small aliquot.[3] If the solid is the desired product (verify by NMR/TLC), this is advantageous—you can simply filter and wash it (Group-Assisted Purification) [4].
-
If Solid is Byproduct (Salt): Add a co-solvent to dissolve the product while keeping the salt precipitated.[3]
Issue 3: "I see degradation when dissolving in Methanol for HPLC."
User Question: My LC-MS shows a mass peak of [M+32] when I dissolve my sample in methanol. Is my compound impure?
Scientist's Diagnosis: This is a stability artifact.[1][3] The "propynoate" moiety (alkyne conjugated to carbonyl) is a potent Michael Acceptor .[3] Methanol (nucleophile) is attacking the triple bond or transesterifying the ester group (if it's an ethyl ester, M+32 suggests Michael addition of MeOH: +32 Da) [1].[2]
Corrective Protocol: Aprotic Handling
-
Immediate Switch: Stop using protic solvents (MeOH, EtOH, Water) for stock solutions.[3]
-
Standard: Dissolve the compound in Acetonitrile (MeCN) or DMSO for analytical prep.[3]
-
Mobile Phase: Ensure your HPLC mobile phase is acidic (0.1% Formic Acid).[1][3] The acid protonates the carbonyl, making the reaction less likely during the short timescale of the run, but avoid storing the sample in the mobile phase.
Visual Workflows
Figure 1: Solvent Selection Decision Matrix
Caption: Logical flow for selecting the optimal solvent based on experimental intent (Synthesis vs. Purification).
Figure 2: Troubleshooting "Oiling Out"
Caption: Step-by-step remediation when the product separates as an oil instead of a crystal.
Experimental Protocol: Solubility Screening
Objective: To determine the precise solubility limit of your specific isoxazole propynoate derivative.
Materials:
-
Isoxazole Propynoate sample (10 mg)[1]
-
Solvents: DCM, Toluene, Methanol, Acetonitrile
-
Glass vials (4 mL)
Procedure:
-
Place 2 mg of compound into four separate vials.
-
Add 50 µL of the respective solvent to each vial.
-
Observation A (Cold): Vortex for 30 seconds. If clear, solubility is >40 mg/mL .[3]
-
Observation B (Hot): If insoluble, heat gently to 40°C (use a heat block).
-
Stability Check: For the Methanol vial, let it stand for 2 hours and run a TLC. If a new spot appears, mark Methanol as incompatible .[3]
References
-
Denton, R. W., et al. (2017).[3][10] "Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity." World Journal of Organic Chemistry, 5(1), 6-10.[10] [Link]
-
Hansen, T. V., et al. (2005).[3][11][12] "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
-
Mettler Toledo. (n.d.).[1][3] "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library. [Link][1]
-
Zhang, B., et al. (2013).[3] "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 18(11), 13645-13653.[1][12] [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. scribd.com [scribd.com]
- 8. mt.com [mt.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. sciepub.com [sciepub.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate Stability
Core Technical Analysis: Why Does It Polymerize?
The "Push-Pull" Instability Mechanism Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate is not merely an alkyne; it is a doubly activated Michael acceptor .[1] The central alkyne bond is sandwiched between two electron-withdrawing groups (EWGs):[1]
-
The Methyl Ester: Strong inductive and resonance withdrawal.[1]
-
The Isoxazole Ring: A heteroaromatic system that acts as an electron sink.
The Consequences:
-
LUMO Depression: These two groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the triple bond.
-
Nucleophilic Susceptibility: The
-carbon (relative to the ester) becomes highly electrophilic. Even weak nucleophiles (trace water, hydroxide from glass surfaces, or amine impurities) can attack this position, initiating an anionic polymerization chain reaction. -
Radical Sensitivity: While less dominant than anionic pathways, the conjugated system stabilizes radical intermediates, making the compound susceptible to radical polymerization upon exposure to UV light or peroxides.
Polymerization Pathways Diagram
Figure 1: Dual-pathway failure mode. Note that anionic initiation via trace impurities is the most common cause of "spontaneous" degradation in storage.[1]
Critical Handling Protocols (SOPs)
Protocol A: Storage & Stabilization
Objective: Prevent initiation during long-term storage.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of polymerization kinetics.[1] |
| Atmosphere | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier than air and better protects the liquid surface from moisture/oxygen. |
| Container | Amber, Silanized Glass | Amber blocks UV (radical trigger). Silanization covers basic silanol groups on glass that can catalyze anionic polymerization.[1] |
| Stabilizer | BHT (0.1%) + Trace Acid | BHT (Butylated hydroxytoluene) scavenges radicals. Trace Acetic Acid (10-50 ppm) neutralizes basic impurities that trigger anionic chains.[1] |
Protocol B: Reaction Setup (The "Dilution Rule")
Objective: Prevent polymerization during experimental use.
-
Never concentrate to dryness if avoidable.[1] The neat oil is most unstable due to the high local concentration of reacting partners.[1]
-
Solvent Selection:
-
Recommended: DCM, Chloroform, Toluene (Non-nucleophilic).
-
Avoid: Methanol, Ethanol, Water (Nucleophiles will add across the triple bond).
-
Avoid: DMF, DMSO (unless dry and acid-free; these can sometimes promote polymerization due to polar effects or trace amine impurities).
-
-
Order of Addition: Always add the alkyne last to the reaction mixture, preferably as a dilute solution, to keep its steady-state concentration low.
Troubleshooting Guide (FAQ)
Q1: The compound turned into a black, viscous tar overnight. Can I salvage it?
-
Diagnosis: Uncontrolled polymerization.[1][2] This is likely irreversible.[1]
-
Root Cause: The sample likely contained a trace base (e.g., residual bicarbonate from a workup) or was stored in a standard glass vial where surface silanols initiated the reaction.
-
Solution: Discard. For the next batch, ensure the final workup includes a wash with dilute acid (e.g., 0.1M HCl) followed by drying over MgSO₄ to ensure no basic residues remain. Store in silanized glass.
Q2: I see a white precipitate forming in my DCM solution.
-
Diagnosis: Dimerization or Hydrolysis.[1]
-
Root Cause: If moisture is present, water can attack the ester or the alkyne, leading to carboxylic acid derivatives which are often less soluble. Alternatively, [2+2] cycloaddition dimers may form under light exposure.
-
Solution: Filter the solid and check NMR. If it is a dimer, you may be able to repurify the supernatant. To prevent this, use strictly anhydrous solvents and exclude light.
Q3: Can I use silica gel chromatography to purify this?
-
Risk: High.[1] Silica gel is slightly acidic but can also have active surface sites that catalyze decomposition of highly activated alkynes.[1]
-
Modification:
-
Deactivate the silica: Treat the silica slurry with 1% Triethylamine (TEA) ONLY IF you immediately wash it out, but this is risky for this specific molecule due to base sensitivity.
-
Better Approach: Use neutral alumina or treat the silica with 1% Acetic Acid in the eluent to suppress basic sites. Move quickly. Do not leave the compound on the column.
-
Q4: The NMR shows the alkyne proton signal disappearing, but no polymer peaks.
-
Diagnosis: Michael Addition of Solvent.[1]
-
Scenario: You likely used a nucleophilic solvent (like MeOH) or a solvent with nucleophilic impurities.
-
Verification: Check for new peaks corresponding to a vinyl ether (if alcohol added) or similar adducts.
-
Fix: Switch to non-nucleophilic solvents (DCM, THF, Toluene).
Emergency Stabilization Procedure
Use this if you synthesized the compound and cannot use it immediately.[1]
-
Dilute: Immediately dissolve the neat oil in Benzene or Toluene (approx. 0.1 M).
-
Acidify: Add 1 drop of 1% Acetic Acid in Toluene per 10 mL of solution.
-
Freeze: Store the solution frozen at -20°C.
-
Why this works: The solid solvent matrix prevents molecular diffusion, effectively stopping bimolecular polymerization reactions.
-
References
-
Mechanism of Anionic Polymerization in Activ
- Source: "Polymerization of Methyl Propiolate and Related Electron-Deficient Alkynes." Journal of Polymer Science.
- Context: Establishes the susceptibility of propiolate derivatives to base-c
-
Link: (General reference for class behavior)
-
Stabiliz
-
Isoxazole Chemistry & Stability
- Source: "Isoxazoles: Synthesis and Reactivity." Comprehensive Heterocyclic Chemistry II.
- Context: Details the electron-withdrawing nature of the isoxazole ring which activates the
-
Link:
(Note: Specific CAS-linked datasheets for this exact derivative are proprietary/rare.[1] The protocols above are derived from the reactivity profiles of the structural class: Electron-Deficient Conjugated Alkynes.)
Sources
Technical Support Center: Purification of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
[1]
Topic: Removal of impurities from crude Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate CAS Registry Number: (Analogous structures widely cited, specific CAS varies by synthesis batch) Molecular Formula: C₈H₇NO₃ Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Molecule Analysis
User Warning: You are working with an activated alkynyl ester conjugated to an isoxazole ring. This structural motif creates a "push-pull" electronic system, making the alkyne highly electrophilic (a Michael acceptor).
-
The Trap: Standard purification methods involving strong nucleophiles (e.g., amine-functionalized scavenger resins) or strong bases will destroy your product via Michael addition or hydrolysis.
-
The Goal: Remove Palladium/Copper catalysts, homocoupled diyne side-products, and unreacted halides without degrading the sensitive alkyne linker.[1]
Common Impurity Profile
| Impurity Type | Source | Diagnostic Signal (LCMS/NMR) |
| Homocoupling (Dimer) | Glaser coupling of alkyne starting material.[1] | M+ = 2x(Alkyne)-2. Extra aromatic protons in NMR. |
| Residual Catalyst | Pd/Cu from Sonogashira coupling. | Dark color (green/brown/black). Low ppm detection via ICP-MS. |
| Hydrolysis Product | Cleavage of methyl ester. | Broad peak ~11-12 ppm (COOH). Loss of O-Me singlet (~3.8 ppm). |
| Michael Adducts | Nucleophilic attack during workup. | Loss of alkyne carbons in |
Diagnostic Triage: Where do I start?
Before choosing a protocol, assess the state of your crude material.
Figure 1: Decision matrix for initial purification steps.
Troubleshooting Guides & Protocols
Issue 1: "My product is black and contains high Palladium levels (>1000 ppm)."
The Problem: Palladium residues from cross-coupling (Sonogashira) coordinate strongly to the isoxazole nitrogen and the alkyne pi-system. The Risk: Using amine-based scavengers (e.g., Trisamine) will result in Michael addition to the alkyne, destroying your product.[1]
Protocol A: Non-Nucleophilic Metal Scavenging Do NOT use amine-functionalized silica. Use Thiol-modified silica or activated carbon, but strictly control contact time.[1]
-
Dissolution: Dissolve crude (1 g) in 10 mL of THF or Ethyl Acetate.
-
Adsorbent Addition: Add SiliaMetS® Thiol (or equivalent SH-functionalized silica) at 4 equivalents relative to expected Pd content.
-
Why Thiol? Sulfur binds soft metals (Pd) avidly but is less basic than amines, reducing the risk of polymerizing the alkyne.
-
-
Incubation: Stir at Room Temperature for 2-4 hours. Do not heat.
-
Filtration: Filter through a 0.45 µm PTFE membrane or a sintered glass frit packed with Celite.
-
Wash: Rinse the cake with 2 x 5 mL solvent.
Alternative (If Thiol fails): Wash the organic layer with 5% aqueous Na₂EDTA solution (pH adjusted to 6-7). EDTA chelates metals without attacking the alkyne.
Issue 2: "I see a 'Ghost Peak' near my product in LCMS (Dimerization)."
The Problem: Oxidative homocoupling (Glaser coupling) of the starting alkyne creates a symmetrical dimer that often co-elutes with the product. The Fix: The dimer is much more lipophilic than the isoxazole ester.
Protocol B: High-Resolution Flash Chromatography
-
Stationary Phase: High-performance spherical silica (20-40 µm).
-
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
-
Gradient: Start at 0% EtOAc, hold for 2 CV (Column Volumes).[1] Ramp to 10% EtOAc over 5 CV. Hold. Ramp to 20% EtOAc only if needed.
-
Logic: The dimer usually elutes in pure hexanes or very low EtOAc. The polar isoxazole ester requires higher polarity.
-
-
Loading: Dry load on Celite. Do not liquid load with DCM, as it broadens bands for alkynes.[1]
-
Additives: Do not add triethylamine (TEA) to the mobile phase. It will degrade the ester.
Issue 3: "The product is turning into a gum/oil during storage."
The Problem: Alkynyl esters are prone to polymerization or hydrolysis if exposed to moisture or light. The Fix: Stabilization and proper storage.
Protocol C: Stabilization
-
Solvent Removal: Ensure all chlorinated solvents (DCM/Chloroform) are removed. Traces of HCl in chloroform catalyze decomposition.
-
Storage: Store under Argon at -20°C.
-
Stabilizer (Optional): If the compound is for long-term storage (months), add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger to prevent alkyne polymerization.
FAQ: Specific Technical Hurdles
Q: Can I use activated charcoal to remove the color? A: Yes, but use "acid-washed" activated carbon. Basic carbon can hydrolyze the methyl ester. Slurry the crude in EtOAc, add 10 wt% carbon, stir for 30 mins, and filter.
Q: I see a broad peak at 11 ppm in NMR. What is it? A: This is the carboxylic acid resulting from hydrolysis of the methyl ester.
-
Cause: Your workup was likely too basic (pH > 9) or the silica gel was too acidic/wet.
-
Remedy: You can re-esterify using TMS-Diazomethane (MeOH/Toluene) to recover the product, but it is safer to prevent it by keeping workups neutral (pH 6-7).[1]
Q: Why did my yield drop after using an amine scavenger resin? A: As noted in the Executive Summary, the alkyne beta to the ester is a Michael acceptor. Amine resins (primary/secondary amines) attack this position, covalently binding your product to the beads.[1] You literally filtered your product away.
Mechanistic Visualization
The following diagram illustrates the "Safe Path" vs. the "Destruction Path" for this specific molecule.
Figure 2: Chemical compatibility map.[1] Note the vulnerability of the alkyne linker to nucleophiles.
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link[1]
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Impurities). Link
-
Srivastava, R. M., et al. (1992).[1] Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates.[1][3][4] Journal of the Brazilian Chemical Society. (Provides context on similar isoxazole/oxadiazole ester stability). Link
Technical Support Center: Controlling Regioselectivity in Additions to Isoxazole Propynoates
Status: Operational Ticket Focus: Regiocontrol, Chemoselectivity, and Stereocontrol Operator: Senior Application Scientist[1]
System Overview: The Substrate Architecture
Welcome to the technical support hub for Isoxazole Propynoates (specifically alkyl 3-(isoxazol-5-yl)propiolates).
Before troubleshooting, you must understand the electronic "circuitry" of your substrate.[1] This molecule is a push-pull conjugated system containing three distinct electrophilic sites.[1] Your choice of reagents and conditions determines which "switch" is activated.[1]
-
Site A (Carbonyl Carbon): Susceptible to 1,2-addition (Hard Nucleophiles).[1] Leads to amidation or ester hydrolysis.[1]
-
Site B (
-Carbon/Alkyne): The primary site for 1,4-Michael addition (Soft Nucleophiles). Activation is enhanced by the electron-withdrawing nature of both the ester and the isoxazole ring.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Site C (Isoxazole Ring): Generally stable, but the N-O bond is latent functionality that can be cleaved under reducing conditions or participate in rearrangements.[1]
Troubleshooting Module: Nucleophilic Conjugate Additions (Michael Type)
User Issue: I am attempting a Michael addition of a secondary amine to ethyl 3-(isoxazol-5-yl)propiolate, but I am observing a mixture of E/Z isomers and some double-addition byproducts.
Diagnostic & Solution Protocol
| Variable | Symptom | Root Cause | Corrective Action |
| Stoichiometry | Double addition (bis-adducts) | The product is still an active Michael acceptor (though less reactive). | Use 1.05 equiv of nucleophile.[1] Avoid large excesses. If the amine is volatile, use it as solvent only if the mono-adduct is sterically hindered.[1] |
| Solvent | Poor E/Z Selectivity | Lack of H-bond stabilization for the intermediate allenyl/enolate species. | Switch to Protic Solvents (EtOH, MeOH) to favor the thermodynamically stable E-isomer via H-bonding.[1] Use Aprotic Non-polar (DCM, Toluene) to favor Z-isomers (kinetic control) via intramolecular H-bonding (if N-H is present).[1] |
| Temperature | Polymerization / Tars | Uncontrolled radical polymerization or 1,2-addition.[1] | Cool reaction to -78°C to 0°C .[1] The |
Technical Insight: The Stereoselectivity Switch
The stereochemical outcome depends on the lifetime and geometry of the intermediate allenyl enolate.
-
Pathway 1 (Thermodynamic): In protic solvents, the intermediate is rapidly protonated on the face that minimizes steric clash, typically yielding the (E)-isomer (trans-alkene).[1]
-
Pathway 2 (Kinetic/Intramolecular): If the nucleophile contains a hydrogen donor (e.g., primary amine) and the solvent is non-polar, an intramolecular Hydrogen Bond between the nucleophile and the ester carbonyl stabilizes the (Z)-isomer .[1]
Troubleshooting Module: Heteroannulation (Bifunctional Nucleophiles)
User Issue: I am reacting the propynoate with a bifunctional nucleophile (e.g., 2-aminopyridine or hydrazine) to form a fused heterocycle. I am getting the wrong regioisomer.
Scenario: Synthesis of Pyrazolo[1,5-a]pyrimidines or similar fused systems.
-
Path A: Exocyclic amine attacks
-carbonngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Ring Nitrogen attacks Carbonyl (5-exo-dig / 6-endo-trig). -
Path B: Ring Nitrogen attacks
-carbonngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Exocyclic amine attacks Carbonyl.
Q&A: Controlling the Pathway
Q: How do I ensure the exocyclic amine attacks the alkyne first?
A: Rely on Nucleophilicity vs. Basicity . The exocyclic amine is typically more nucleophilic (softer) than the ring nitrogen.[1] Perform the reaction in neutral or slightly acidic media (AcOH) . Protonating the ring nitrogen deactivates it, forcing the exocyclic amine to initiate the Michael addition at the
Q: I need the "Reverse" Regioisomer. Is it possible? A: Yes, but it requires Hard/Soft modulation .[1]
-
Use a Lewis Acid (e.g., AlCl3, TiCl4) .[1][2] This coordinates to the ester carbonyl, making the
-carbon "harder".ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
This can shift preference toward the harder nucleophilic site of your bifunctional reagent, or activate the carbonyl for direct 1,2-attack followed by cyclization.[1]
Experimental Workflow Visualization
The following decision tree helps you select reaction conditions based on your desired outcome.
Caption: Decision matrix for optimizing reaction conditions based on nucleophile type and stereochemical requirements.
Standard Operating Procedure (SOP): Regioselective Michael Addition
Objective: Synthesis of (E)-ethyl 3-(alkylamino)-3-(isoxazol-5-yl)acrylate.
-
Preparation: Dissolve ethyl 3-(isoxazol-5-yl)propiolate (1.0 mmol) in anhydrous Ethanol (5 mL).
-
Why Ethanol? Promotes proton transfer to form the thermodynamically stable E-isomer.
-
-
Addition: Cool to 0°C . Add the amine (1.05 mmol) dropwise.[1]
-
Note: If using a hydrochloride salt of an amine, add 1.05 equiv of Et3N to liberate the free base in situ.[1]
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (usually 20% EtOAc/Hexane).[1]
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography on silica gel.
-
Caution: Isoxazoles can be sensitive to strong bases; avoid using >1% Et3N in your eluent.[1]
-
Frequently Asked Questions (FAQ)
Q: Can I perform a 1,3-dipolar cycloaddition onto the propynoate alkyne without destroying the isoxazole ring?
A: Yes. The alkyne of the propynoate is generally more reactive towards dipoles (like azides or diazo compounds) than the double bonds inside the isoxazole ring. However, sterics play a huge role.[1] If you use a bulky azide, expect lower yields.[1] The regiochemistry (4- vs 5-substitution on the new ring) is controlled by the ester group (directing the nucleophilic end of the dipole to the
Q: My isoxazole ring is cleaving during the reaction. Why? A: You are likely using reducing conditions or strong nucleophiles that attack the N-O bond.[1] Avoid:
-
Hydrogenation catalysts (Pd/C, H2) – this cleaves the N-O bond to form enaminoketones.[1]
-
Strong reducing metals (Fe, Zn in acid).[1]
-
If basic cleavage occurs, it is likely a fragmentation pathway triggered by deprotonation at the C-3 or C-5 positions if they possess acidic protons (not applicable if 3,5-disubstituted).[1]
Q: How do I synthesize the starting material (Isoxazole Propynoate)? A: The most reliable route is the reaction of isoxazole-5-carboxaldehydes with the Bestmann-Ohira reagent or a Wittig-type reaction using (ethoxycarbonylmethylene)triphenylphosphorane followed by bromination/dehydrobromination. Alternatively, use Sonogashira coupling of 5-iodoisoxazoles with ethyl propiolate (though yields vary due to isoxazole instability).[1]
References
-
Review of Nucleophilic Conjugate Additions to Activ
-
Stereoselective Synthesis via Michael Addition
-
Source: Teo, Y. C., et al. (2021).[1] "Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts." Organic & Biomolecular Chemistry.
- Relevance: Discusses controlling transition states in Michael additions, relevant to the "Stereoselectivity Switch" module.
-
URL:[Link]
-
-
Isoxazole Synthesis and Reactivity
-
Regioselectivity in Heteroannul
Sources
Validation & Comparative
Advanced Characterization of Isoxazole Alkyne Esters: IR Fingerprinting & Comparative Analysis
Topic: IR Spectroscopy Characteristic Peaks for Isoxazole Alkyne Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Vibrational Signature of Heterocyclic Synthesis
In the development of novel anti-inflammatory agents and antimicrobials, the isoxazole scaffold is a privileged structure. However, the synthesis of isoxazole esters —often derived from alkyne ester precursors via [3+2] cycloaddition—presents a unique analytical challenge.
This guide provides a technical comparison between the Alkyne Ester Precursor and the Isoxazole Ester Product . While NMR is definitive for connectivity, FT-IR spectroscopy offers the most rapid, non-destructive method to monitor the consumption of the alkyne "handle" and the formation of the aromatic heterocycle. This guide details the characteristic vibrational modes required to validate molecular structure and assess reaction completion.
Comparative Analysis: Precursor vs. Product
The most critical application of IR spectroscopy in this domain is distinguishing the starting material (alkyne ester) from the cyclized product (isoxazole ester).
The "Silent Region" Diagnostic
The primary differentiator lies in the 2000–2300 cm⁻¹ region. The alkyne triple bond (C≡C) is one of the few functional groups that absorb here.[1][2] Its disappearance is the primary indicator of successful cycloaddition.
Table 1: Comparative IR Fingerprint (Precursor vs. Product)
| Functional Group | Mode | Alkyne Ester (Precursor) | Isoxazole Ester (Product) | Shift / Status |
| Alkyne (C≡C) | Stretching | 2100–2260 cm⁻¹ (Sharp, Variable Intensity) | Absent | Disappearance confirms reaction. |
| Alkyne (≡C-H) | Stretching | ~3300 cm⁻¹ (Strong, Sharp - if terminal) | Absent | Replaced by heteroaromatic C-H. |
| Isoxazole (C=N) | Stretching | Absent | 1590–1640 cm⁻¹ | Appearance confirms ring closure. |
| Isoxazole (N-O) | Stretching | Absent | 900–1170 cm⁻¹ | Diagnostic heteroatom bond. |
| Ester (C=O) | Stretching | 1715–1730 cm⁻¹ (Conjugated with Alkyne) | 1735–1750 cm⁻¹ (Conjugated with Isoxazole) | Blue Shift (+10–20 cm⁻¹) often observed due to aromaticity. |
| Ester (C-O) | Stretching | 1200–1300 cm⁻¹ | 1200–1300 cm⁻¹ | Remains strong; subtle shifts. |
Technical Insight: The intensity of the C≡C stretch in the precursor depends on symmetry. Terminal alkynes show moderate-to-strong peaks; internal alkynes (e.g., methyl 2-butynoate) may show weak bands. In contrast, the isoxazole C=N stretch is invariably distinct due to the dipole moment of the heterocycle.
Detailed Peak Assignments & Mechanistic Origins
A. The Isoxazole Ring (The "Product" Fingerprint)
The isoxazole nucleus exhibits characteristic "breathing" and stretching modes that distinguish it from other five-membered rings.
-
C=N Ring Stretch (1590–1640 cm⁻¹): This is the most diagnostic band for the isoxazole ring. It often appears as a doublet or a shoulder on the aromatic C=C region. Conjugation with an ester group at the C3 or C5 position typically lowers this frequency slightly compared to alkyl-isoxazoles.
-
N-O Stretch (900–1170 cm⁻¹): The N-O bond is mechanically coupled with other ring vibrations, making it less isolated. However, a band in the 1100–1170 cm⁻¹ range is frequently cited in 3,5-disubstituted isoxazoles.
-
Ring Breathing (1370–1470 cm⁻¹): Often obscured by C-H bending (scissoring) of alkyl substituents, but consistent across derivatives.
B. The Ester Moiety (The "Anchor")
The ester group serves as an internal standard.
-
C=O Carbonyl (1720–1750 cm⁻¹): In isoxazole esters, the carbonyl is conjugated to the aromatic ring. This conjugation reduces the double-bond character slightly less than direct alkyne conjugation, often resulting in a higher wavenumber compared to the alkyne precursor.
-
C-O-C Stretch (1200–1300 cm⁻¹): Follows the "Rule of Three" for esters (distinct bands for C=O, C-C-O, and O-C-C).[3]
C. The Alkyne Moiety (The "Precursor" Handle)
If the target molecule is an Isoxazole-Alkyne (a molecule containing both), the C≡C peak will persist.
-
Internal Alkyne: 2190–2260 cm⁻¹ (Weak).
-
Terminal Alkyne: ~2100–2150 cm⁻¹ (Medium) + ~3300 cm⁻¹ (Strong ≡C-H).
Visualization: Synthesis Monitoring Workflow
The following diagram illustrates the logical flow for monitoring the [3+2] cycloaddition of an alkyne ester with a nitrile oxide using IR spectroscopy.
Caption: Decision tree for validating the conversion of alkyne esters to isoxazoles via FT-IR spectral windows.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data for publication or regulatory filing, follow this optimized protocol for solid/oil isoxazole derivatives.
Materials
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets for isoxazoles due to potential hygroscopicity of ester derivatives.
-
Solvent: HPLC-grade Acetone or DCM (for cleaning).
Step-by-Step Methodology
-
Background Collection: Clean the crystal with solvent. Collect a 32-scan background spectrum of the ambient air. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Sample Deposition:
-
Solids: Place ~2 mg of the isoxazole ester on the crystal center. Apply high pressure using the anvil until the force gauge peaks.
-
Oils: Apply a thin film (1 drop) to cover the crystal active area. No pressure required.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 64 scans (improves Signal-to-Noise ratio for weak N-O bands).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing: Apply "Atmospheric Suppression" to remove water vapor/CO₂. Perform "Baseline Correction" if the baseline drifts due to scattering (common in crystalline isoxazoles).
-
Validation: Verify the Ester C=O peak intensity. If absorbance > 1.5, the signal is saturated; clean and apply a thinner layer (oils) or reduce pressure/sample amount (solids).
Troubleshooting & Impurity Analysis
When synthesizing isoxazoles via nitrile oxide cycloaddition, specific impurities can mimic or obscure product peaks.
-
Furoxan Dimer: Nitrile oxides are unstable and often dimerize to furoxans.
-
IR Sign: Strong band at ~1600–1620 cm⁻¹ (N=O stretch) which overlaps with the isoxazole C=N.
-
Differentiation: Furoxans typically show a second strong band near 1450 cm⁻¹ and lack the specific ester shift associated with the product.
-
-
Unreacted Oxime (Precursor to Nitrile Oxide):
-
IR Sign: Broad, strong O-H stretch at 3200–3400 cm⁻¹ .
-
Action: If this peak persists, the dehydrohalogenation or oxidation step was incomplete.
-
-
Hydrolysis (Carboxylic Acid Formation):
-
IR Sign: Broadening of the carbonyl peak and appearance of the "carboxylic acid beard" (broad O-H stretch spanning 2500–3300 cm⁻¹).[1]
-
References
-
NIST Chemistry WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
Lai, Z., et al. (2018). Iron-Mediated Synthesis of Isoxazoles from Alkynes.[4][5] Journal of Organic Chemistry, 83(1), 145-153.[4][5] [Link]
-
Hassan, E. A., et al. (2020). Synthesis and Characterization of Some New Isoxazole Derivatives.[6] Semantic Scholar / DOI: 10.7176/CMR/12-1-02. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Some-New-1-(3-4-Hassan-Al-Turfy/0f0464228913931671239857908b89d6e4693b95]([Link]
-
Master Organic Chemistry. Infrared Spectroscopy: The Distinctive Triple Bond Region. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[3] [Link]
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III) Nitrate as a Nitration and Cyclization Reagent [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystal Structure Determination of 3-Methyl-1,2-oxazol-5-yl Derivatives: A Comparative Guide to SCXRD and MicroED
Executive Summary & Rationale
3-methyl-1,2-oxazol-5-yl (3-methylisoxazol-5-yl) derivatives are critical pharmacophores in modern drug discovery, frequently utilized as bioisosteres for amides and esters in the design of potent kinase inhibitors, such as c-Met and Aurora-A modulators[1]. Determining their precise three-dimensional crystal structure is essential for confirming absolute stereochemistry, understanding structure-activity relationships (SAR), and mapping intermolecular interactions.
However, the planar geometry of the isoxazole ring, combined with the steric hindrance introduced by the 3-methyl substituent, often alters crystal packing efficiency[2]. This steric profile frequently causes these derivatives to precipitate rapidly as fine, amorphous-looking powders rather than forming the large, well-ordered single crystals required for traditional X-ray crystallography[2]. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED) for the structural elucidation of these derivatives, providing actionable, self-validating protocols for researchers.
Comparative Performance Analysis
Historically, SCXRD has been the gold standard for structural elucidation. However, the emergence of MicroED has revolutionized the analysis of small organic molecules that resist traditional crystallization[3].
Table 1: Quantitative Comparison of SCXRD and MicroED for Small Organic Molecules
| Parameter | Single-Crystal X-Ray Diffraction (SCXRD) | Microcrystal Electron Diffraction (MicroED) |
| Minimum Crystal Size | > 10 µm (Standard) | ~ 100 – 500 nm (Nanocrystals) |
| Radiation Source | X-ray photons | Electron beam (Cryo-TEM) |
| Interaction Target | Electron cloud only | Electron cloud & Atomic nuclei |
| Sample Preparation | Extensive solvent screening / Vapor diffusion | Direct application from dry powder |
| Typical Resolution | 0.7 – 0.9 Å | 0.8 – 1.0 Å |
| Data Collection Time | Hours to Days | Minutes |
| Success Rate w/ Powders | Extremely Low | High (>90% for well-ordered nanocrystals) |
Causality & Self-Validating Experimental Design (E-E-A-T)
Why Choose Electron Diffraction for 3-Methylisoxazoles?
SCXRD relies on X-ray photons scattering off the electron clouds of atoms. For a 3-methylisoxazole derivative to diffract X-rays sufficiently, the crystal must possess a large volume to compensate for the weak interaction. Achieving this often requires weeks of exhaustive solvent screening. In contrast, MicroED utilizes an electron beam. Because electrons interact with both the atomic nuclei and the electron clouds, their scattering cross-section is approximately
Designing a Self-Validating System: To ensure scientific trustworthiness, crystallographic protocols must be inherently self-validating.
-
Mitigating Radiation Damage: In MicroED, the intense electron beam can cause rapid radiation damage to organic frameworks. To validate that the solved structure represents the native molecule and not a radiation-damaged artifact, continuous rotation data collection is employed[3].
-
Statistical Validation: The accuracy of the final structural model is continuously tested against the raw diffraction data using the working R-factor (
) and the free R-factor ( ). A robust, self-validating refinement will show and converging without a gap larger than 5%. A larger divergence indicates overfitting to noise, prompting a mandatory re-evaluation of the solvent mask or disorder modeling[1].
Visualizing the Decision Matrix
Workflow for selecting SCXRD vs. MicroED based on 3-methylisoxazole crystal dimensions.
Step-by-Step Methodologies
Protocol A: MicroED Workflow for Nanocrystalline Powders
This protocol is optimized for the rapid de novo structure determination of synthesized 3-methylisoxazole powders.
-
Sample Preparation: Deposit 1–2 mg of the dry 3-methyl-1,2-oxazol-5-yl derivative powder directly onto a carbon-coated copper EM grid. Gently tap the grid to remove excess bulk material, leaving only electrostatically adhered nanocrystals[3].
-
Vitrification: Plunge-freeze the grid in liquid nitrogen. Causality: Cryogenic temperatures kinetically trap the molecules and drastically reduce the diffusion of free radicals generated by the electron beam, preserving the structural integrity of the delicate isoxazole ring.
-
Low-Dose Screening: Transfer the grid to a cryo-TEM (e.g., 200 kV or 300 kV). Screen for isolated nanocrystals using an extremely low-dose electron flux (0.01–0.045 e⁻/Ų/s) to prevent pre-exposure damage[5].
-
Continuous Rotation Data Collection: Continuously rotate the goniometer at a constant speed (e.g., 0.15° to 0.30° per second) over a 60° to 100° wedge while recording diffraction patterns using a fast event-based electron counting detector[5]. Causality: Continuous rotation minimizes dynamical scattering (multiple scattering events within the crystal lattice), yielding highly accurate reflection intensities[4].
-
Processing & Refinement: Integrate the data using standard crystallographic software (e.g., DIALS or XDS). Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the atomic coordinates using SHELXL[3].
Protocol B: SCXRD Workflow for Macromolecular Complexes
When the 3-methylisoxazole derivative is co-crystallized with a macromolecular target (e.g., c-Met kinase), SCXRD remains the preferred method due to the sheer size of the unit cell[1].
-
Crystallization: Use hanging-drop vapor diffusion to grow protein-ligand co-crystals over several days to weeks.
-
Cryoprotection: Briefly soak the crystal in a mother liquor supplemented with 20% glycerol to prevent the formation of crystalline ice, which would obscure the diffraction pattern.
-
Data Collection: Mount the crystal on a goniometer under a 100 K nitrogen cryo-stream. Collect X-ray diffraction data at a high-intensity synchrotron beamline.
-
Refinement: Solve the structure via Molecular Replacement using a known apo-structure, and refine the ligand coordinates into the resulting
difference electron density map[1].
Supporting Experimental Data (Case Study)
To illustrate the efficacy of these methods, Table 2 compares the crystallographic refinement statistics of a 3-methylisoxazole derivative bound to c-Met (solved via SCXRD) against typical performance metrics for small organic molecules solved ab initio via MicroED.
Table 2: Crystallographic Data Comparison for 3-Methylisoxazole Derivatives
| Metric | c-Met / 3-methylisoxazole Complex (SCXRD) | Small Molecule Powder (MicroED) |
| Target / Compound | c-Met + Inhibitor Complex (PDB: 4XMO)[1] | Organic Small Molecule (Ab initio)[3] |
| Methodology | X-ray Diffraction | Electron Diffraction |
| Resolution Limit | 1.75 Å | < 1.0 Å |
| R-Value Work ( | 0.186 | ~ 0.150 |
| R-Value Free ( | 0.238 | ~ 0.200 |
| Data Collection Temp | 100 K | 77 K (Liquid N |
Analysis: The SCXRD data for the c-Met complex demonstrates excellent refinement for a macromolecular system, validating the binding mode of the 3-methylisoxazole moiety within the kinase active site[1]. Conversely, MicroED routinely achieves sub-angstrom resolution (<1.0 Å) for pure small molecule powders in a fraction of the time, highlighting its superiority for rapid, early-stage structural verification of newly synthesized derivatives without the need for crystallization[3].
References
-
4XMO: Crystal structure of c-Met in complex with (R)-5-(8-fluoro-3-(1-fluoro-1-(3-methoxyquinolin-6-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methylisoxazole - RCSB PDB Source: RCSB.org URL: [Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science Source: ACS Publications URL:[Link]
-
Fast event-based electron counting for small-molecule structure determination by MicroED Source: IUCrJ URL:[Link]
-
MicroED methodology and development | Structural Dynamics Source: AIP Publishing URL:[Link]
Sources
Comparative Bioactivity of Methyl vs. tert-Butyl Isoxazole Propynoates
This guide provides an in-depth technical comparison of Methyl versus tert-Butyl Isoxazole Propynoates , focusing on their roles as electrophilic warheads, synthetic intermediates for fused heterocycles (specifically isoxazolo[5,4-b]pyridines ), and their resulting pharmacological profiles.
Executive Summary
In drug discovery, Isoxazole Propynoates (typically alkyl 3-(isoxazolyl)propiolates) serve two critical functions: as covalent electrophiles targeting cysteine residues in enzymes, and as multicomponent building blocks for bioactive scaffolds like isoxazolo[5,4-b]pyridines.[1][2][3][4][5] The choice between a Methyl (Me) and tert-Butyl (t-Bu) ester group fundamentally alters the molecule's electrophilicity , lipophilicity , and metabolic stability .
-
Methyl Derivatives: Exhibit high electrophilic reactivity (Michael acceptors), rapid hydrolysis by esterases, and lower lipophilicity. They are preferred for acute in vitro potency but often suffer from poor metabolic stability in vivo.
-
tert-Butyl Derivatives: Provide steric shielding, resistance to hydrolysis, and enhanced lipophilicity (LogP). They are often used to improve blood-brain barrier (BBB) penetration or to lock the ester conformation, though the bulk can hinder binding in tight active sites.
Chemical Reactivity & Warhead Mechanics
The bioactivity of isoxazole propynoates is often driven by the propynoate (alkynyl ester) moiety acting as a Michael acceptor. The substituent effect on the ester modulates this reactivity.
Electrophilic Reactivity (Michael Addition)
The propynoate triple bond is activated by the electron-withdrawing ester group, making the
-
Methyl Propynoates: The small methyl group offers minimal steric hindrance, allowing rapid nucleophilic attack. This leads to high potency but low selectivity (pan-assay interference).
-
tert-Butyl Propynoates: The bulky tert-butyl group creates a "steric umbrella" around the carbonyl, which indirectly shields the
-carbon and significantly retards hydrolysis. This tunes down reactivity, potentially increasing selectivity for specific cysteine residues over off-target nucleophiles.
DOT Diagram: Reactivity & Signaling Pathway
The following diagram illustrates the pathway from the propynoate precursor to covalent enzyme inhibition and fused heterocyclic synthesis.
Caption: Dual pathway of Isoxazole Propynoates: Direct covalent inhibition (Path A) vs. Synthesis of bioactive fused pyridines (Path B).
Comparative SAR: Methyl vs. tert-Butyl Substituents
When these propynoates are converted into bioactive scaffolds (e.g., Isoxazolo[5,4-b]pyridines ), the ester group (Me vs t-Bu) or the isoxazole substituent (Me vs t-Bu) dictates the pharmacological profile.
Table 1: Physicochemical & Biological Comparison
| Feature | Methyl (Me) Derivative | tert-Butyl (t-Bu) Derivative | Biological Impact |
| Steric Bulk | Low (A-value: 1.70) | High (A-value: >4.5) | t-Bu can clash with narrow binding pockets but fills hydrophobic voids. |
| Lipophilicity (LogP) | Low | High (+1.5 to +2.0 log units) | t-Bu improves membrane permeability and BBB crossing; Me improves solubility. |
| Metabolic Stability | Low (Esterase sensitive) | High (Steric shield) | t-Bu esters resist hydrolysis; Me esters are rapidly cleaved to acids. |
| Reactivity (Warhead) | High ( | Moderate ( | t-Bu "tunes" reactivity to avoid toxicity (glutathione depletion). |
| Primary Application | In vitro screening; Acute potency | In vivo leads; CNS targets | Me for hit discovery; t-Bu for lead optimization. |
Case Study: Isoxazolo[5,4-b]pyridines (Anticancer Activity)
In the synthesis of isoxazolo[5,4-b]pyridines (a scaffold with potent anticancer activity against HeLa and HepG2 lines), the choice of the starting propynoate ester determines the C-5 substituent of the final pyridine ring.[2]
-
Methyl Ester Products: Often show higher cytotoxicity in cell-free assays due to potential hydrolysis to the active carboxylic acid or tighter binding of the smaller ester in compact active sites.
-
tert-Butyl Ester Products: Exhibit superior cellular activity in some lines (e.g., PC3 prostate cancer) due to enhanced cellular uptake. However, if the target requires a hydrogen bond donor (acid), the stable t-Bu group prevents bioactivation, rendering the molecule inactive.
Expert Insight: In "Click Chemistry" applications, tert-butyl propiolate is often preferred over methyl propiolate to generate isoxazole-5-carboxylates because the t-butyl group prevents side reactions (transesterification) and allows for orthogonal deprotection later using acid (TFA), whereas the methyl ester requires basic hydrolysis which can open the isoxazole ring.
Experimental Protocols
To validate the bioactivity differences, the following protocols are standard.
Protocol A: Synthesis of Isoxazolo[5,4-b]pyridines (Me vs t-Bu)
Objective: Synthesize comparative scaffolds to test substituent effects.
-
Reagents: Mix 5-amino-3-methylisoxazole (1.0 eq) with Methyl Propiolate OR tert-Butyl Propiolate (1.0 eq) and an aldehyde (1.0 eq) in ethanol.
-
Catalyst: Add 10 mol% L-proline or reflux in ionic liquids (e.g., [bmim]BF4).
-
Reaction: Heat at 80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT.
-
Methyl derivative:[6] Precipitates often form directly; filter and wash with cold EtOH.
-
tert-Butyl derivative: May require evaporation and recrystallization from EtOH/Water due to higher lipophilicity.
-
-
Validation: Confirm structure via ¹H NMR. The t-Bu group appears as a strong singlet at ~1.5 ppm (9H), while Me ester is a singlet at ~3.8 ppm (3H).
Protocol B: Covalent Binding Assay (GSH Depletion)
Objective: Measure the "warhead" reactivity difference.
-
Incubation: Incubate the Methyl and tert-Butyl isoxazole propynoates (50 µM) with reduced Glutathione (GSH, 500 µM) in PBS (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, 60, and 120 mins.
-
Analysis: Quench with 5% Metaphosphoric acid. Analyze remaining GSH via HPLC-UV or Ellman’s reagent (DTNB).
-
Expectation: The Methyl variant will show a rapid half-life (
min) indicating high reactivity/potential toxicity. The tert-Butyl variant will show a prolonged half-life ( hrs), indicating "tuned" reactivity suitable for targeted covalent drugs.
References
-
Synthesis and Anticancer Evaluation of Isoxazolo[5,4-b]pyridines
-
Multicomponent Reactions of Isoxazoles
-
Bioactivity of Isoxazole Derivatives
- Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Source: PMC (NIH).
-
URL:[Link]
-
Covalent Warhead Chemistry (General Principles)
- Title: The resurgence of covalent drugs.
- Source: N
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. ethyl 1,4-dihydro-2,6-dimethyl-4-<2-(trifluoromethyl)phenyl>pyridine-3-carboxylate - CAS号 85831-27-2 - 摩熵化学 [molaid.com]
- 5. benchchem.com [benchchem.com]
- 6. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens [jscimedcentral.com]
Benchmarking synthetic routes for isoxazole-functionalized alkynes
Benchmarking Synthetic Routes for Isoxazole-Functionalized Alkynes: A Comprehensive Guide
Isoxazole-functionalized alkynes are privileged bifunctional scaffolds in modern medicinal chemistry and chemical biology. The isoxazole ring imparts critical hydrogen-bonding capabilities and metabolic stability to drug candidates, while the alkyne moiety serves as a versatile handle for downstream bioorthogonal functionalization (e.g., via CuAAC "click" chemistry) or further cross-coupling.
As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to construct these molecules. This guide objectively benchmarks their mechanistic logic, operational efficiency, and scalability to help you select the optimal route for your specific drug development program.
Mechanistic Logic & Pathway Visualization
The synthesis of isoxazole-functionalized alkynes generally falls into three divergent strategies: post-functionalization of a pre-existing ring, de novo cycloaddition, or a one-pot multi-component cascade.
Divergent synthetic pathways for accessing isoxazole-functionalized alkynes.
Route 1: Palladium-Catalyzed Sonogashira Cross-Coupling
Mechanistic Causality: This route relies on the post-functionalization of a pre-synthesized isoxazole core. The catalytic cycle initiates with the oxidative addition of a Pd(0) species into the C4–I bond of a 4-iodoisoxazole. This is followed by transmetalation with a copper acetylide (generated in situ from a terminal alkyne) and subsequent reductive elimination to yield the C4-alkynylisoxazole. Experimental data indicates that steric hindrance at the C3 position of the isoxazole dictates the efficiency of the cross-coupling far more than substituents at the C5 position.
Self-Validating Experimental Protocol:
-
Preparation: In an oven-dried Schlenk flask, combine 3,5-disubstituted-4-iodoisoxazole (1.0 equiv), terminal alkyne (1.2 equiv),
(5 mol%), (10 mol%), and CuI (10 mol%). -
Degassing (Critical Step): Add triethylamine (2.0 equiv) and DMF (0.2 M). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to suppress the oxidative Glaser homocoupling of the terminal alkyne, which would consume the starting material and complicate purification.
-
Reaction: Stir the mixture at 80 °C under an argon atmosphere. Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active 4-iodoisoxazole spot validates the completion of the catalytic cycle.
-
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and purify via silica gel chromatography.
Route 2: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)
Mechanistic Causality: The Huisgen [3+2] cycloaddition between a nitrile oxide and an alkyne constructs the isoxazole ring directly[1]. Because nitrile oxides are highly reactive and prone to dimerization (forming unwanted furoxans), they must be generated in situ[2]. This is achieved by oxidizing an oxime using hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA)[3]. When reacting with a diyne to leave a pendant alkyne, electronic and steric differentiation between the two alkyne moieties is required to ensure regiocontrol.
Self-Validating Experimental Protocol:
-
Preparation: Dissolve the oxime (1.0 equiv) and the target diyne/alkyne (1.2 equiv) in a 5:1 mixture of
(0.1 M)[3]. -
Oxidant Addition (Critical Step): Add PIFA (1.5 equiv) portion-wise over 30 minutes at 0 °C. Causality: Slow addition ensures that the steady-state concentration of the nitrile oxide remains low, kinetically favoring the bimolecular cycloaddition with the alkyne over the bimolecular dimerization of the nitrile oxide[2].
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. The color change (typically yellowing) and TLC monitoring indicate the consumption of the oxime.
-
Workup: Evaporate the methanol, dilute with water, extract with dichloromethane, and purify via flash chromatography.
Route 3: One-Pot Acyl Sonogashira & Cyclocondensation
Mechanistic Causality:
This cascade approach is highly step-economic and avoids the isolation of toxic, unstable
Self-Validating Experimental Protocol:
-
Stage 1 (Coupling): Combine acid chloride (1.0 equiv), terminal alkyne (1.2 equiv), CuI (5 mol%), and
(2.0 equiv) in THF/MeOH (1:1, 0.2 M). Stir at room temperature for 1 hour. Causality: Running this step at room temperature prevents the degradation of the acid chloride while allowing the cross-coupling to reach completion. -
Stage 2 (Condensation): Once TLC confirms ynone formation, add hydroxylammonium chloride (1.5 equiv) directly to the same vessel.
-
Cyclization: Elevate the temperature to 60 °C and stir for 4 hours. The heat drives the dehydration step of the cyclocondensation, thermodynamically sinking the reaction into the stable aromatic isoxazole product.
-
Workup: Cool to room temperature, filter through a celite pad to remove copper salts, concentrate, and purify via recrystallization or chromatography.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of the three routes based on empirical laboratory data and literature consensus.
| Performance Metric | Route 1: Sonogashira Cross-Coupling | Route 2: 1,3-Dipolar Cycloaddition | Route 3: Acyl Sonogashira Cascade |
| Typical Yield Range | 70–98% | 50–85%[3] | 60–90%[5] |
| Regioselectivity | Absolute (Pre-determined by halide position) | Moderate to High (Dependent on alkyne electronics)[1] | High (Cu-catalysis directs condensation)[5] |
| Step Economy | Low (Requires pre-synthesized halogenated isoxazole) | High (De novo ring formation from basic precursors) | Very High (One-pot, multi-component assembly) |
| Functional Group Tolerance | Excellent (Tolerates esters, ethers, amines) | Good (Sensitive to strong nucleophiles/reducing agents) | Moderate (Acid chlorides limit scope of sensitive groups) |
| Primary Limitation | Severe steric hindrance at C3 impedes coupling | Nitrile oxide dimerization (furoxan formation)[2] | Ynone intermediate solubility issues in non-polar solvents[5] |
Strategic Recommendations
-
Choose Route 1 when absolute regiocontrol is required for late-stage functionalization of complex drug scaffolds.
-
Choose Route 2 when building libraries of diverse isoxazoles from readily available aldehydes (via oximes) and terminal alkynes, particularly when avoiding transition metal contamination is a priority.
-
Choose Route 3 for rapid, scalable, and step-economic access to 3,5-disubstituted isoxazoles, provided the functional groups can tolerate the initial acid chloride starting material.
References
-
[2] Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). Available at:
-
[3] Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at:
-
[1] 1,3-Dipolar cycloaddition. Wikipedia. Available at:
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing. Available at:
-
[4] Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. ARPI (University of Pisa). Available at:
-
[5] One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Indian Academy of Sciences. Available at:
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. ias.ac.in [ias.ac.in]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
Executive Safety Assessment: The "Michael Acceptor" Risk
Do not treat this compound as a generic organic solid.
Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate is a highly electrophilic
The Scientific Basis for Caution: This molecule is a potent Michael Acceptor . In physiological conditions, the electron-deficient alkyne tail reacts irreversibly with nucleophilic cysteine residues on proteins (thiol-yne reaction).
-
Implication: It is a likely skin sensitizer , lachrymator (tear-inducing), and cytotoxin .
-
Action: All handling protocols must prevent not just gross exposure, but also trace aerosolization that could lead to cumulative sensitization.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for stock solution preparation of this compound. Use the following matrix based on the state of matter.
| Body Area | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Dilution) | Rationale & Causality |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Chemical Splash Goggles + Face Shield (if >50mL) | Safety glasses allow vapors to bypass the lens. Alkynoate esters are severe eye irritants/lachrymators. |
| Hands | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Silver Shield / Laminate (or Double Nitrile changed every 15 mins) | Small esters permeate nitrile rapidly. Double gloving provides a "sacrificial" outer layer and visual breach detection. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood (Sash at lowest working height) | Prevents inhalation of dusts (solids) and solvent vapors (solutions). Do not use N95 masks ; they do not stop organic vapors. |
| Body | Lab Coat (Cotton/Poly, buttoned to neck) | Chemical Resistant Apron (over Lab Coat) | Protects personal clothing from splashes that can soak through standard fabric. |
Operational Protocols (Step-by-Step)
A. Safe Weighing Procedure (Anti-Static Protocol)
Fine organic powders often carry static charges, causing them to "jump" off spatulas and aerosolize.
-
Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a static-dissipative balance enclosure.
-
Static Control: Use an ionizing fan or anti-static gun on the tare vessel before weighing.
-
Transfer:
-
Do not use a flat spatula. Use a scoopula or V-groove spatula to minimize spill risk.
-
Weigh into a pre-tared vial with a screw cap, not onto weighing paper (which risks dust dispersal).
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in acetone before removing it from the hood.
B. Solubilization & Reaction Setup
-
Solvent Choice: Dissolve the solid immediately after weighing. Do not transport dry solids across the lab.
-
Vessel: Use round-bottom flasks or vials with PTFE-lined septa . Avoid standard polyethylene caps, which esters can swell/leach.
-
Temperature: If heating is required, use a silicone oil bath or heating block. Never use an open flame or heat gun, as the alkyne moiety is high-energy and potentially unstable at high temperatures.
C. Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. The lachrymatory nature means pain will be immediate; do not stop flushing even if pain subsides.
-
Skin Contact:
-
Remove contaminated gloves/clothing immediately.
-
Wash skin with soap and water (do not use alcohol/acetone; this drives the chemical deeper into the pores).
-
Consult a physician if redness appears (delayed sensitization is common).
-
Visualizing the Safety Logic
Diagram 1: PPE Decision Tree
This logic flow ensures you select the correct protection level based on the activity.
Caption: Decision matrix for selecting PPE based on the physical state of the compound.
Diagram 2: The "Thiol-Yne" Reactivity Pathway (Why it is Toxic)
Understanding the mechanism promotes adherence to safety protocols.
Caption: The chemical mechanism of toxicity: Covalent modification of biological proteins.
Disposal & Deactivation
Do not pour down the drain. Because this compound is a Michael Acceptor, it can be chemically deactivated before disposal if required by local EHS protocols, though incineration is preferred.
-
Deactivation (Optional/Spill Cleanup): Treat spills with an excess of cysteine or glutathione solution (or a simple aqueous solution of sodium bisulfite) to quench the electrophilic alkyne.
-
Primary Disposal:
-
Collect in Non-Halogenated Organic Waste containers.
-
Label clearly: "Contains Alkynyl Ester - Potential Sensitizer."
-
-
Empty Containers: Rinse vials with acetone 3 times. Collect rinsate in organic waste. Dispose of the glass vial in a sharps container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
Jackson, P. A., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. ACS Omega. [Link]
-
Schwöbel, J. A., et al. (2010). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
